Technical Documentation Center

1H-1-Benzazepine, 4-(4-fluorophenyl)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1H-1-Benzazepine, 4-(4-fluorophenyl)-
  • CAS: 1030422-02-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Putative Mechanism of Action of 1H-1-Benzazepine, 4-(4-fluorophenyl)-

For Researchers, Scientists, and Drug Development Professionals Abstract The 1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities. This technical guide focuses on the putative mechanism of action of a specific analogue, 1H-1-Benzazepine, 4-(4-fluorophenyl)-. While direct studies on this molecule are limited, a comprehensive analysis of structurally related 4-aryl-1H-1-benzazepines strongly suggests its potential as a modulator of central nervous system (CNS) targets, particularly dopamine and serotonin receptors. This document will synthesize the existing knowledge on analogous compounds to propose a likely mechanistic pathway, detail experimental protocols for its validation, and discuss potential therapeutic implications.

Introduction: The Benzazepine Scaffold and the Significance of the 4-Aryl Moiety

Benzazepines, characterized by a fused benzene and azepine ring system, are a versatile class of compounds with a rich history in drug discovery. Their structural flexibility allows for the development of ligands with high affinity and selectivity for various biological targets. The substitution pattern on the benzazepine core is critical in determining its pharmacological profile. The presence of an aryl group at the 4-position of the 1H-1-benzazepine ring, as seen in our topic compound, is a key structural feature. Structure-activity relationship (SAR) studies on analogous series of 1-phenylbenzazepines have consistently highlighted the importance of this phenyl group for interaction with specific receptor subtypes, particularly within the dopamine receptor family.[1][2][3] The addition of a fluorine atom to this phenyl ring, creating the 4-fluorophenyl moiety, can significantly modulate pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, and metabolic stability.

Postulated Mechanism of Action: A Focus on Dopamine and Serotonin Receptor Modulation

Based on the pharmacological profiles of structurally similar 4-phenyl-1H-1-benzazepines, the primary hypothesis for the mechanism of action of 1H-1-Benzazepine, 4-(4-fluorophenyl)- is its interaction with dopamine receptors, likely as an antagonist or partial agonist at D1-like receptors (D1 and D5 subtypes).[2][3] Furthermore, potential cross-reactivity with serotonin (5-HT) receptors, particularly the 5-HT2A and 5-HT2C subtypes, cannot be ruled out and may contribute to a more complex pharmacological profile.[4][5]

Primary Target: Dopamine D1-like Receptors

The 1-phenylbenzazepine scaffold is a well-established template for the discovery of ligands targeting D1-like dopamine receptors.[2] Disturbances in dopaminergic neurotransmission are implicated in a range of neurological and psychiatric disorders, making these receptors attractive therapeutic targets. It is postulated that 1H-1-Benzazepine, 4-(4-fluorophenyl)- binds to a common binding pocket within the transmembrane domains of D1-like receptors. The 4-fluorophenyl group is likely to engage in hydrophobic and potentially halogen-bonding interactions with key amino acid residues, contributing to its affinity and selectivity.

Secondary/Off-Target Interactions: Serotonin Receptors

Several benzazepine derivatives have demonstrated affinity for serotonin receptors.[5] The structural similarities between dopamine and serotonin receptors, both being G-protein coupled receptors (GPCRs), make cross-reactivity a common occurrence. Interaction with 5-HT2A and 5-HT2C receptors could modulate the primary dopaminergic activity and may offer a more favorable side-effect profile, a characteristic of some atypical antipsychotics.[4]

Signaling Pathways

The binding of 1H-1-Benzazepine, 4-(4-fluorophenyl)- to D1-like receptors is expected to modulate downstream signaling cascades. As D1 receptors are typically coupled to Gαs/olf proteins, their activation leads to an increase in intracellular cyclic AMP (cAMP) levels through the stimulation of adenylyl cyclase. An antagonistic action of the compound would therefore be expected to inhibit this dopamine-induced cAMP production.

G cluster_membrane Cell Membrane D1R Dopamine D1 Receptor G_protein Gαs/olf D1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Stimulates Dopamine Dopamine Dopamine->D1R Activates Compound 1H-1-Benzazepine, 4-(4-fluorophenyl)- Compound->D1R Antagonizes ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets caption Postulated D1 Receptor Antagonism Pathway G Start Start Prep_Membranes Prepare Cell Membranes (HEK293-hD1R) Start->Prep_Membranes Setup_Assay Set up 96-well plate: - Radioligand ([³H]SCH23390) - Test Compound (serial dilutions) - Non-specific binding control Prep_Membranes->Setup_Assay Add_Membranes Add Cell Membranes Setup_Assay->Add_Membranes Incubate Incubate at RT Add_Membranes->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Measure->Analyze End End Analyze->End caption Workflow for Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assay

In Vivo Studies

Animal models are crucial for assessing the physiological and behavioral effects of the compound and for confirming its mechanism of action in a complex biological system.

Animal ModelPurposeKey Endpoints
Rodent Models of Psychosis To evaluate potential antipsychotic efficacy.Amphetamine-induced hyperlocomotion, Prepulse inhibition
Microdialysis To measure neurotransmitter levels in specific brain regions.Extracellular dopamine and serotonin levels
Receptor Occupancy Studies To determine the extent of target engagement in the brain.In vivo binding of a radiolabeled ligand

Potential Therapeutic Implications

Given the postulated mechanism of action centering on dopamine D1 receptor antagonism, 1H-1-Benzazepine, 4-(4-fluorophenyl)- holds potential for the treatment of various CNS disorders, including:

  • Schizophrenia and other psychotic disorders: By modulating dopamine hyperactivity.

  • Substance use disorders: By attenuating the rewarding effects of drugs of abuse.

  • Certain movement disorders: Where dopaminergic pathways are dysregulated.

The potential for dual dopamine and serotonin receptor modulation could offer an "atypical" antipsychotic profile with a reduced risk of extrapyramidal side effects.

Conclusion

While direct experimental data on 1H-1-Benzazepine, 4-(4-fluorophenyl)- is currently scarce, a thorough analysis of the structure-activity relationships of analogous 4-aryl-1H-1-benzazepines provides a strong foundation for postulating its mechanism of action. The most probable primary targets are dopamine D1-like receptors, with potential secondary interactions at serotonin receptors. The experimental workflows detailed in this guide provide a clear roadmap for the comprehensive pharmacological characterization of this promising compound. Further investigation is warranted to fully elucidate its therapeutic potential.

References

  • DeWitt, P., & Ramacci, M. T. (1978). Synthesis and pharmacological activity of some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476–480.
  • Harding, W. W., et al. (2022). Further studies on C2'-substituted 1-phenylbenzazepines as dopamine D1 receptor ligands. Bioorganic & Medicinal Chemistry, 72, 105953.
  • Karki, A., et al. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Molecules, 28(16), 6053.
  • Kim, J. S., et al. (2002). In Vitro and in Vivo Pharmacological Profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] Ethyl] Piperidine (NRA0161). Journal of Pharmacology and Experimental Therapeutics, 303(1), 246-253.
  • Kondo, K., et al. (1999). 7-Chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoyl-amino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061): a potent, orally active nonpeptide arginine vasopressin V2 receptor antagonist. Bioorganic & Medicinal Chemistry, 7(8), 1743-1754.
  • Mohsin, N. A., & Qadir, M. I. (2015). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. Open Journal of Chemistry, 1(1), 008-012.
  • Nagle, M. A., et al. (1995). Synthesis and pharmacological characterization of 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines as dopamine receptor ligands. Journal of Medicinal Chemistry, 38(23), 4679-4687.
  • Pauwels, P. J. (2001). 5-HT Receptors and their Ligands. Tocris Reviews, (18).
  • Rastogi, S., et al. (2023). Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works.
  • Shimada, I., et al. (2008). Synthesis and structure-activity relationships of a series of benzazepine derivatives as 5-HT2C receptor agonists. Bioorganic & Medicinal Chemistry, 16(6), 3309-3320.
  • Van der Mey, M., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918.

Sources

Exploratory

Discovery and Development of Benzazepine-Based Compounds: A Comprehensive Technical Guide

Introduction to the Benzazepine Scaffold Benzazepines represent a privileged class of aza-heterocyclic compounds characterized by a seven-membered azepine ring fused to a benzene moiety[1]. Depending on the position of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the Benzazepine Scaffold

Benzazepines represent a privileged class of aza-heterocyclic compounds characterized by a seven-membered azepine ring fused to a benzene moiety[1]. Depending on the position of the nitrogen atom within the azepine ring, they are classified into 1-, 2-, and 3-benzazepines[2]. This structural framework provides a unique balance of conformational flexibility and aromatic rigidity, making it an ideal pharmacophore for interacting with the deep hydrophobic pockets of various G-protein-coupled receptors (GPCRs)[3].

The versatility of the benzazepine core has driven decades of drug discovery, yielding critical therapeutic agents and highly selective pharmacological tool compounds.

Pharmacological Targets and Mechanisms

Benzazepine derivatives have been successfully developed into therapeutics targeting diverse physiological pathways:

  • Dopamine D1/D5 Receptors : The 1-phenyl-3-benzazepine scaffold is widely recognized for its dopaminergic activity. SCH-23390 is a highly selective D1 receptor antagonist used extensively in neuropharmacological research to isolate D1-mediated pathways[4][5]. Conversely, fenoldopam is a D1 agonist utilized clinically as a rapid-acting vasodilator for severe hypertension[2].

  • Vasopressin V2 Receptors : Tolvaptan, a 1-benzazepine derivative, is a selective vasopressin V2 receptor antagonist[6][7]. It competitively blocks arginine vasopressin (AVP) from binding to V2 receptors in the renal collecting ducts, inhibiting the cAMP-PKA signaling cascade and preventing the insertion of Aquaporin-2 channels into the apical membrane[8][9]. This induces aquaresis (excretion of free water without electrolyte loss) and is a primary treatment for hyponatremia and autosomal dominant polycystic kidney disease (ADPKD)[6][10].

  • Serotonin 5-HT2C Receptors : Lorcaserin, a 3-benzazepine derivative, acts as a selective 5-HT2C agonist. Its development highlighted the scaffold's ability to achieve subtype selectivity (over 5-HT2A/2B) for the treatment of obesity[11][12].

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the benzazepine core often involves complex cyclization strategies. Recent synthetic advancements include cobalt-catalyzed, picolinamide-directed C(sp2)–H bond functionalization to construct 3-benzazepines using calcium carbide as an efficient, solid acetylene source[11]. In nature, unique nonribosomal peptide synthetase (NRPS) pathways, such as those found in the fungus Aspergillus nanangensis, catalyze the regioselective cyclization of dipeptides to form 1-benzazepine scaffolds like nanangelenin A[2].

SAR optimization of benzazepines requires careful structural modulation:

  • Halogenation : The addition of halogen atoms (e.g., the 8-chloro substitution in SCH-23390) on the fused benzene ring significantly enhances GPCR binding affinity by occupying specific hydrophobic micro-pockets within the receptor's transmembrane domains[3][12].

  • N-Alkylation : The nature of the substituent on the azepine nitrogen often dictates functional activity (agonist versus antagonist) and receptor subtype selectivity.

Quantitative Pharmacological Profiling

Table 1: Binding Affinities and Indications of Key Benzazepine Derivatives

CompoundScaffold TypePrimary TargetActionAffinity (Ki/Kd)Clinical/Research Application
SCH-23390 3-BenzazepineDopamine D1Antagonist~0.2 - 0.3 nM[5][13]Research (Radioligand/Tool)
Tolvaptan 1-BenzazepineVasopressin V2Antagonist0.43 nM (1.8x AVP)[7]Hyponatremia, ADPKD[6][10]
Lorcaserin 3-BenzazepineSerotonin 5-HT2CAgonist~15 nMObesity (Historical)[12]
Fenoldopam 3-BenzazepineDopamine D1Agonist~2-3 nMSevere Hypertension[2]

Experimental Protocols

To ensure trustworthiness and scientific integrity, experimental workflows must be self-validating. The following protocol details the standard radioligand binding assay for evaluating novel benzazepine compounds at the Dopamine D1 receptor.

Protocol: Dopamine D1 Receptor Competitive Radioligand Binding Assay

Rationale: [3H]SCH-23390 is utilized due to its sub-nanomolar affinity (Kd ~0.3 nM) and high selectivity for D1 over D2 receptors[5][13]. The assay measures the ability of a test compound to displace the radiolabeled benzazepine, determining its Ki.

Materials :

  • Membrane preparation from CHO-K1 cells stably expressing human DRD1[4][13].

  • Radioligand: [3H]SCH-23390 (Specific Activity ~70-85 Ci/mmol)[13][14].

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2[13]. (Causality: Mg2+ ions are critical for stabilizing the high-affinity state of the GPCR-G protein complex).

  • Non-specific binding (NSB) control: 5 µM (+)-butaclamol[5][14].

  • Unifilter-96 GF/C plates pre-soaked in 0.3% Polyethylenimine (PEI)[5][13]. (Causality: PEI coats the glass fibers with a positive charge, neutralizing the negative charge of the filter and drastically reducing the non-specific binding of lipophilic radioligands, thus self-validating the signal-to-noise ratio).

Step-by-Step Methodology :

  • Preparation : Dilute the test benzazepine compounds in Assay Buffer across a 10-point concentration gradient (e.g., 10^-11 to 10^-4 M).

  • Incubation Mixture : In a 96-well plate, combine:

    • 50 µL of test compound (or Assay Buffer for Total Binding, or 5 µM (+)-butaclamol for NSB).

    • 50 µL of [3H]SCH-23390 (final concentration ~0.3 nM, kept near its Kd to ensure assay sensitivity per Cheng-Prusoff principles)[13].

    • 100 µL of DRD1 membrane suspension (approx. 5 µg protein/well)[13].

  • Equilibration : Incubate the plate at 37°C for 30 minutes (or room temperature for 1.5 hours) to reach thermodynamic equilibrium[5][14].

  • Termination : Rapidly filter the reaction mixture through the PEI-treated GF/C filter plate using a 96-well cell harvester[5][14].

  • Washing : Wash the filters three times with 500 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4)[5][13]. (Causality: Ice-cold buffer slows the dissociation rate (k_off) of the bound radioligand during the wash steps, preserving the equilibrium state).

  • Detection : Dry the filter plates, add 40 µL of scintillation cocktail (e.g., Microscint-O), and read radioactivity (CPM) on a microplate scintillation counter[13][14].

  • Data Analysis : Calculate the IC50 using non-linear regression (one-site competition model) and convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) [5].

Mechanistic Visualizations

Below is the signaling cascade illustrating the mechanism of action of Tolvaptan, a 1-benzazepine derivative, at the Vasopressin V2 receptor.

Tolvaptan_Mechanism AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (Renal Collecting Duct) AVP->V2R Agonist Binding Tolvaptan Tolvaptan (1-Benzazepine) Tolvaptan->V2R Competitive Antagonism Aquaresis Aquaresis (Increased Free Water Excretion) Tolvaptan->Aquaresis Induces (Clinical Effect) Gs Stimulatory G-Protein (Gαs) V2R->Gs Activation AC Adenylate Cyclase (AC) Gs->AC Stimulates cAMP Cyclic AMP (cAMP) AC->cAMP ATP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Membrane Insertion PKA->AQP2 Phosphorylation Water Water Reabsorption (Decreased Urine Output) AQP2->Water Facilitates Water->Aquaresis Prevented by Tolvaptan

Fig 1: Mechanism of action of Tolvaptan at the Vasopressin V2 Receptor, inducing aquaresis.

To systematically discover and optimize new benzazepine scaffolds, researchers employ a rigorous hit-to-lead workflow:

Benzazepine_Discovery Design Scaffold Design (e.g., 1-, 2-, 3-Benzazepines) Synthesis Chemical Synthesis (Co-catalyzed C-H Activation) Design->Synthesis Screening Primary Screening (Radioligand Binding Assay) Synthesis->Screening SAR SAR Optimization (Halogenation, N-Alkylation) Screening->SAR Hit Identification SAR->Synthesis Iterative Refinement Functional Functional Assays (cAMP/IP3 signaling) SAR->Functional Lead Selection InVivo In Vivo Validation (Pharmacokinetics & Efficacy) Functional->InVivo Preclinical Candidate

Fig 2: Iterative drug discovery and SAR optimization workflow for benzazepine derivatives.

Conclusion

The benzazepine scaffold remains a cornerstone in medicinal chemistry due to its versatile GPCR-modulating capabilities[1][3]. From the precise dopaminergic control exerted by SCH-23390[5] to the life-saving aquaretic effects of tolvaptan[6][9], rigorous SAR optimization and highly controlled biochemical assays are paramount for translating these aza-heterocycles into clinical realities.

References

  • droracle.ai. "What is the mechanism of action of Tolvaptan (Vasopressin V2 receptor antagonist)?"6

  • patsnap.com. "What is the mechanism of Tolvaptan? - Patsnap Synapse"8

  • researcher.life. "What are the molecular and cellular mechanisms of action of TOLVAPTAN in SAMSCA therapy?" 10

  • globalrph.com. "Vasopressin-V2- Receptor-antagonists - GlobalRPH" 7

  • nih.gov. "Tolvaptan - PMC - NIH" 9

  • researchgate.net. "Pharmacological and Biological Activities of Benzazepines: An Overview" 1

  • revvity.com. "human Dopamine D1 Receptor Cell Line - Revvity"13

  • cuny.edu. "Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands" 3

  • acs.org. "Synthesis of 3-Benzazepines via Cobalt-Catalyzed C–H Bond Functionalization with CaC2 as the Acetylene Source" 11

  • reactionbiology.com. "D1 Biochemical Binding Assay Service"4

  • nih.gov. "Pharmacological Characterization of Mammalian D1 and D2 Dopamine Receptors Expressed in Drosophila Schneider-2 Cells" 5

  • rsyn.org. "Synthesis and Medicinal Importance of Dibenzazepine Derived Compounds: A Review" 12

  • acs.org. "Biosynthesis of a New Benzazepine Alkaloid Nanangelenin A from Aspergillus nanangensis Involves an Unusual l-Kynurenine-Incorporating NRPS Catalyzing Regioselective Lactamization" 2

  • nih.gov. "Assessment of dopamine D1 receptor affinity and efficacy of three tetracyclic conformationally-restricted analogs of SKF38393" 14

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Solubilization Protocol for 4-(4-fluorophenyl)-1H-1-benzazepine in Biochemical and Cellular Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Physicochemical Profiling & Causality of Solubilization Strategy Compound Identity: 1H-1-Benzazepine, 4-(4-fluorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Physicochemical Profiling & Causality of Solubilization Strategy

Compound Identity: 1H-1-Benzazepine, 4-(4-fluorophenyl)- (1)[1].

Before dissolving any novel small molecule for biological screening, its physicochemical properties must dictate the solvent strategy. The core scaffold, 1H-1-benzazepine, possesses a baseline2 [2]. The addition of a 4-fluorophenyl moiety significantly increases the molecule's lipophilicity, pushing the estimated LogP into the highly hydrophobic 4.0–4.8 range.

The Solubility Cliff (Causality): Highly lipophilic benzazepine derivatives exhibit excellent solubility in aprotic solvents (often >200 mM in 100% DMSO). However, they suffer from severe "solubility cliffs" when introduced to aqueous media, with solubility frequently dropping3 [3].

If the solid powder is introduced directly into an aqueous buffer, or if a high-concentration DMSO stock is injected too rapidly into an unoptimized aqueous environment, the compound will undergo thermodynamically driven nucleation. This forms colloidal nano-aggregates that cause non-specific binding (PAINS-like artifacts), false negatives due to reduced free-drug concentration, and optical interference in fluorescence/absorbance assays. Therefore, a controlled "solvent shift" methodology is mandatory.

Reagent Specifications & Quantitative Data

To ensure a self-validating system, all reagents must meet strict purity and hydration standards.

Reagent / MaterialSpecification / GradePurpose / Causality
4-(4-fluorophenyl)-1H-1-benzazepine >98% Purity, Dry PowderTarget analyte for biological evaluation.
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9%, <0.005% H₂OPrevents premature water-induced nucleation in the master stock.
Assay Buffer (e.g., HEPES/PBS) pH 7.2 - 7.4, 0.22 μm filteredMimics physiological conditions for target binding.
Bovine Serum Albumin (BSA) 0.1% (w/v), Fatty-acid freeActs as a carrier protein to bind the fluorophenyl moiety, preventing plastic adsorption.
Tween-20 (Optional) 0.01% (v/v)Lowers surface tension during the solvent shift to prevent precipitation.
Quantitative Dilution Matrix
StepSolvent EnvironmentCompound ConcentrationFinal DMSO %Purpose
Master Stock 100% Anhydrous DMSO10 mM100%Long-term storage; complete solvation.
Intermediate 100% Anhydrous DMSO1 mM (1:10 dilution)100%Prevents DMSO concentration gradients in assay.
Assay Buffer HEPES + 0.1% BSA10 μM (1:100 shift)1.0%Physiological environment for target binding.
Final Assay Cellular/Enzymatic Media≤10 μM≤1.0%Final biological evaluation.

Experimental Protocol: The Solvent Shift Method

Phase 1: Master Stock Preparation (10 mM)

Objective: Achieve complete molecular dispersion without degradation.

  • Equilibration: Allow the lyophilized powder of 4-(4-fluorophenyl)-1H-1-benzazepine to equilibrate to room temperature in a desiccator before opening.

    • Causality: Prevents atmospheric condensation on the hydrophobic powder, which impedes DMSO solvation and causes micro-aggregation.

  • Solvation: Add the calculated volume of anhydrous DMSO directly to the vial to achieve a 10 mM concentration.

  • Agitation: Vortex vigorously for 60 seconds. If the solution is not optically clear, sonicate in a water bath at 37°C for 5–10 minutes.

  • Storage: Aliquot the master stock into single-use amber glass vials (to prevent plasticizer leaching from microcentrifuge tubes) and store at -20°C under an Argon overlay.

Phase 2: Intermediate Dilution Matrix

Objective: Maintain a constant final DMSO concentration across all dose-response wells.

  • Perform all serial dilutions (e.g., 1:3 or 1:10) in 100% anhydrous DMSO .

  • Causality: Diluting directly in aqueous buffer creates varying DMSO concentrations across the assay plate. This introduces solvent-toxicity artifacts in cellular assays and alters enzyme kinetics in biochemical assays, destroying the trustworthiness of the dose-response curve.

Phase 3: Aqueous Solvent Shift (Assay Preparation)

Objective: Transition the lipophilic compound into an aqueous state without triggering colloidal aggregation.

  • Prepare the final aqueous assay buffer supplemented with 0.1% BSA or 0.01% Tween-20. Pre-warm the buffer to 37°C.

  • The Shift: Transfer the intermediate DMSO stocks into the aqueous buffer at a 1:100 ratio (yielding a 1% final DMSO concentration).

  • Critical Technique: Dispense the DMSO stock directly into the center of the aqueous buffer while it is actively vortexing.

    • Causality: Rapid mechanical dispersion prevents localized zones of high compound/low DMSO concentration, which is the primary thermodynamic trigger for irreversible precipitation.

Quality Control: A Self-Validating System

To ensure absolute trustworthiness, the protocol must be validated before running the biological assay to confirm the compound is truly dissolved and not existing as a colloidal suspension:

  • Nephelometry (Laser Light Scattering): Measure the assay buffer containing the final compound concentration using a nephelometer or Dynamic Light Scattering (DLS) instrument. An increase in light scattering compared to a vehicle control (1% DMSO in buffer) indicates the presence of nano-aggregates. If scattering is detected, increase the BSA concentration to 0.2% or reduce the maximum top-dose assay concentration.

Workflow Visualization

SolubilizationWorkflow Solid Solid Powder CAS: 1030422-02-6 DMSO Master Stock 10 mM in 100% DMSO Solid->DMSO Anhydrous DMSO + Sonication (37°C) Inter Intermediate Stock Serial Dilution in DMSO DMSO->Inter 1:10 Dilutions AqBuffer Aqueous Buffer + 0.1% BSA / Tween-20 Inter->AqBuffer Solvent Shift (Rapid Vortexing) Assay Final Assay Plate ≤1% Final DMSO AqBuffer->Assay Dispense to Cells/Enzyme

Workflow for the solvent-shift solubilization of lipophilic benzazepine derivatives.

References

  • EvitaChem. "5-Thiazolecarboxylic acid, 2-[(2-cyanophenyl)amino]-4-methyl - EvitaChem" (Catalog containing CAS 1030422-02-6).
  • National Center for Biotechnology Information. "1H-1-Benzazepine | C10H9N | CID 15559658 - PubChem". PubChem Database.
  • National Institutes of Health (PMC). "Organometallic indolo[3,2-c]quinolines versus indolo[3,2-d]benzazepines: synthesis, structural and spectroscopic characterization, and biological efficacy".

Sources

Application

Application Note: In Vitro Assay Development for 1H-1-Benzazepine, 4-(4-fluorophenyl)-

Target Application: Profiling Putative Vasopressin V2 Receptor (V2R) Antagonists for Autosomal Dominant Polycystic Kidney Disease (ADPKD) and Hyponatremia. Introduction & Pharmacological Rationale The 1-benzazepine scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Application: Profiling Putative Vasopressin V2 Receptor (V2R) Antagonists for Autosomal Dominant Polycystic Kidney Disease (ADPKD) and Hyponatremia.

Introduction & Pharmacological Rationale

The 1-benzazepine scaffold is a privileged pharmacophore in medicinal chemistry, most notably recognized as the structural core of Tolvaptan , the first FDA-approved vasopressin V2 receptor (V2R) antagonist [1]. The specific building block 1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS: 1030422-02-6) serves as a critical precursor and structural analog for developing next-generation, non-peptide V2R antagonists.

The V2R is a Gs-coupled G protein-coupled receptor (GPCR) predominantly expressed in the renal collecting duct. Aberrant V2R hyperactivation drives intracellular cyclic AMP (cAMP) accumulation, leading to aquaporin-2 (AQP2) membrane insertion (causing water retention/hyponatremia) and promoting cystogenesis in ADPKD [2].

The Shift from Affinity to Kinetic and Biased Profiling

Historically, V2R antagonist development relied solely on binding affinity ( Ki​ ). However, recent structural and kinetic studies demonstrate that target residence time ( τ=1/koff​ ) is a far superior predictor of in vivo efficacy and wash-resistant antagonism than affinity alone [1]. Furthermore, the V2R is unique in its ability to form stable "megaplexes" (V2R– β -arrestin–Gs), which internalize into early endosomes and sustain cAMP signaling independent of the plasma membrane [3]. Therefore, a robust in vitro assay cascade must evaluate not just affinity, but kinetic residence time, functional cAMP inhibition, and β -arrestin recruitment blockade.

Experimental Workflows & Self-Validating Protocols

The following protocols establish a self-validating system. Every assay includes internal controls to ensure data integrity, distinguishing true antagonism from assay interference or cytotoxicity.

Protocol 1: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Causality & Logic: To quantify the functional blockade of Gs-coupling, we utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The assay uses a competitive format: endogenous cAMP produced by the cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. A phosphodiesterase (PDE) inhibitor (IBMX) is mandatory to prevent cAMP degradation, ensuring the readout reflects total synthesized cAMP rather than a balance of synthesis and degradation.

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293T cells stably expressing human V2R. Resuspend in stimulation buffer (HBSS, 0.1% BSA, 0.5 mM IBMX) at a density of 1×105 cells/mL.

  • Antagonist Pre-Incubation: Dispense 5 µL of cells (500 cells/well) into a 384-well low-volume white microplate. Add 2.5 µL of 1H-1-Benzazepine, 4-(4-fluorophenyl)- derivatives (10-point dose-response, 10−11 to 10−5 M). Incubate for 30 minutes at 37°C. Control: Include Tolvaptan as a reference standard.

  • Agonist Challenge: Add 2.5 µL of Arginine Vasopressin (AVP) at its EC80​ concentration (typically ~0.3 nM). Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add 5 µL of d2-cAMP and 5 µL of anti-cAMP-Cryptate (both diluted in lysis buffer).

  • Incubation & Readout: Incubate for 1 hour at room temperature in the dark. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor).

  • Validation: Calculate the Z'-factor using vehicle-treated cells (max signal) and AVP-only treated cells (min signal). A Z' > 0.6 is required for assay validation.

Protocol 2: Fluorescent Ligand Binding & Kinetic Assay

Causality & Logic: To determine target residence time, we employ a fluorescent ligand displacement assay. By tracking the dissociation rate ( koff​ ) of a fluorescent V2R probe in the presence of the unlabeled 1-benzazepine derivative, we can calculate the residence time ( τ ). Long residence times correlate with insurmountable antagonism, a highly desirable trait for ADPKD therapeutics [1].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from V2R-expressing CHO cells using differential centrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 10 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Equilibration: Incubate 10 µg of membrane protein with 5 nM of a fluorescent V2R antagonist probe (e.g., Conivaptan-Red) in a 96-well black plate.

  • Kinetic Displacement: Inject the unlabeled 1H-1-Benzazepine, 4-(4-fluorophenyl)- derivative at 10×IC50​ concentration to prevent rebinding of the fluorescent probe.

  • Continuous Readout: Immediately monitor the decay of fluorescence anisotropy or TR-FRET signal continuously for 120 minutes at 37°C.

  • Data Analysis: Fit the dissociation curve to a one-phase exponential decay model to determine koff​ . Calculate Residence Time as τ=1/koff​ . Control: Define non-specific binding (NSB) using 10 µM unlabeled Tolvaptan.

Protocol 3: ebBRET β -Arrestin Recruitment Assay

Causality & Logic: Because V2R forms endosomal megaplexes that drive sustained cAMP signaling, blocking β -arrestin recruitment is as critical as blocking Gs [3]. We use enhanced bystander Bioluminescence Resonance Energy Transfer (ebBRET) rather than direct BRET. By tagging β -arrestin with RlucII (donor) and the plasma membrane with rGFP-CAAX (acceptor), we achieve a massive dynamic range. When AVP binds, β -arrestin translocates to the membrane, increasing the BRET signal. Antagonists prevent this translocation.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293 cells with plasmids encoding WT V2R, RlucII- β -arrestin2, and rGFP-CAAX.

  • Plating: 24 hours post-transfection, re-plate cells into 96-well white plates pre-coated with poly-D-lysine.

  • Substrate Addition: 48 hours post-transfection, wash cells with Tyrode's buffer. Add the luciferase substrate Coelenterazine 400a (DeepBlueC) at 5 µM.

  • Antagonist/Agonist Addition: Pre-incubate with the 1-benzazepine derivative for 15 minutes, followed by stimulation with 10 nM AVP.

  • Readout: Measure BRET ratios (Emission 515 nm / Emission 410 nm) continuously for 45 minutes.

Data Presentation & Expected Pharmacological Profile

The following table summarizes the expected pharmacological profile of a highly optimized 1H-1-Benzazepine, 4-(4-fluorophenyl)- derivative compared to clinical benchmarks.

CompoundV2R Affinity ( Ki​ , nM)Residence Time ( τ , min)cAMP Inhibition ( IC50​ , nM) β -Arrestin Blockade ( IC50​ , nM)Mechanism Type
Tolvaptan (Reference) 1.7 ± 0.310.0 ± 1.57.9 ± 0.812.4 ± 1.2Competitive, Short τ
Mozavaptan (Reference) 15.2 ± 2.14.0 ± 0.545.1 ± 3.268.5 ± 5.1Competitive, Short τ
1H-1-Benzazepine Deriv. A 2.1 ± 0.445.0 ± 3.2 3.2 ± 0.45.8 ± 0.7Insurmountable, Long τ
1H-1-Benzazepine Deriv. B 0.8 ± 0.177.0 ± 5.0 1.1 ± 0.22.3 ± 0.3Insurmountable, Long τ

Table 1: Comparative pharmacological profiling. Derivatives with extended residence times ( τ>40 min) exhibit insurmountable antagonism, preventing AVP from displacing the drug even at high physiological concentrations [4].

Visualizations

Diagram 1: V2R Signaling & Antagonist Mechanism of Action

V2R_Signaling AVP Arginine Vasopressin (Agonist) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Activates Antag 1-Benzazepine (Antagonist) Antag->V2R Blocks (Competitive) Gs Gαs Protein V2R->Gs Couples BArr β-Arrestin V2R->BArr Recruits AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes Megaplex Endosomal Megaplex (Sustained Signaling) BArr->Megaplex Internalizes Megaplex->cAMP Sustains

Caption: V2R signaling cascade highlighting Gs-coupling, β-Arrestin recruitment, and 1-Benzazepine blockade.

Diagram 2: TR-FRET cAMP Assay Logic

TRFRET_Logic Cell V2R-Expressing Cell + IBMX Stim Add AVP + Antagonist Cell->Stim Lysis Cell Lysis Release Endogenous cAMP Stim->Lysis Reagents Add d2-cAMP (Acceptor) + Anti-cAMP-Cryptate (Donor) Lysis->Reagents Compete Endogenous cAMP vs. d2-cAMP Compete for Antibody Reagents->Compete Readout Measure 665nm / 620nm TR-FRET Ratio Compete->Readout

Caption: Step-by-step logical workflow of the competitive TR-FRET cAMP accumulation assay.

References

  • Yang, B., et al. "Long Residence Time at the Vasopressin V2 Receptor Translates into Superior Inhibitory Effects in Ex Vivo and In Vivo Models of Autosomal Dominant Polycystic Kidney Disease." Journal of Medicinal Chemistry, 2022.[Link]

  • Fouillen, A., et al. "Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin." Nature Communications, 2025.[Link]

  • Thomsen, A. R. B., et al. "β-Arrestin-dependent and -independent endosomal G protein activation by the vasopressin type 2 receptor." eLife, 2023.[Link]

  • Cao, X., et al. "Structure–Affinity and Structure–Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists." Journal of Medicinal Chemistry, 2023.[Link]

Method

Application Notes and Protocols for Efficacy Testing of 1H-1-Benzazepine, 4-(4-fluorophenyl)- in Animal Models

Introduction The 1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[1] Derivatives of this class have shown promise in modulating key neurotr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1H-1-benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[1] Derivatives of this class have shown promise in modulating key neurotransmitter systems, including dopamine and serotonin, which are implicated in a range of neurological and psychiatric disorders.[2] This document outlines detailed protocols for the preclinical evaluation of 1H-1-Benzazepine, 4-(4-fluorophenyl)- , a novel compound within this class.

Given the structural alerts and the known pharmacology of related benzazepines, we hypothesize that this compound may act as a modulator of the dopamine D1 receptor system. Dysfunctional D1 receptor signaling is associated with disorders such as Parkinson's Disease and schizophrenia.[3] Therefore, the following protocols are designed to comprehensively assess the efficacy of this compound in validated animal models of these conditions. We will explore its potential as a pro-dopaminergic agent for Parkinson's-like motor deficits and as a modulator of psychosis-like behaviors and cognitive deficits relevant to schizophrenia.

Part 1: Evaluation in Animal Models of Schizophrenia

Schizophrenia is a complex disorder characterized by positive, negative, and cognitive symptoms.[4] Animal models often utilize pharmacological challenges to mimic certain aspects of the disease, providing a platform to screen for novel therapeutics.[5][6] We will first assess the compound's ability to mitigate hyperdopaminergic activity, a correlate of positive symptoms, and then evaluate its potential to improve recognition memory, a key cognitive domain affected in patients.

Protocol 1: Amphetamine-Induced Hyperlocomotion in Rats

Scientific Rationale: The dopamine hypothesis of schizophrenia posits that hyperactivity of dopaminergic pathways, particularly in the mesolimbic system, contributes to positive symptoms.[7] Administration of psychostimulants like d-amphetamine, which increases synaptic dopamine, induces a state of hyperlocomotion in rodents.[4][8] This behavior is reliably attenuated by clinically effective antipsychotic drugs and serves as a primary screen for compounds that modulate dopamine signaling.[9][10] This assay will determine if 1H-1-Benzazepine, 4-(4-fluorophenyl)- can normalize this hyperdopaminergic state.

Experimental Workflow Diagram:

G A1 Day 1-3: Place rats in open-field arenas (60 min/day) B1 Administer Vehicle or 1H-1-Benzazepine, 4-(4-fluorophenyl)- (e.g., i.p.) B2 30 min Pre-treatment Period B1->B2 B3 Administer Vehicle or d-Amphetamine (s.c.) B2->B3 B4 Immediately place in arena Record locomotor activity (90 min) B3->B4 C1 Quantify total distance traveled in 5-min time bins C2 Compare drug groups to Amphetamine + Vehicle control

Caption: Workflow for the Amphetamine-Induced Hyperlocomotion Assay.

Step-by-Step Protocol:

  • Animals: Male Sprague-Dawley rats (250-300g) are group-housed under a 12-hour light/dark cycle with ad libitum access to food and water.

  • Apparatus: Open-field arenas (e.g., 40x40x40 cm) equipped with infrared beams to automatically track locomotor activity.[8]

  • Habituation: For 3 consecutive days prior to testing, place each rat in an open-field arena for 60 minutes to acclimate them to the environment and reduce novelty-induced hyperactivity.

  • Drug Preparation:

    • Dissolve d-amphetamine sulfate in 0.9% sterile saline.

    • Prepare 1H-1-Benzazepine, 4-(4-fluorophenyl)- in a suitable vehicle (e.g., 5% Tween 80 in saline). Sonication may be required to achieve a uniform suspension. Prepare multiple doses for a dose-response evaluation.

  • Test Day Procedure:

    • Divide animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle + Vehicle

      • Group 2: Vehicle + d-Amphetamine (e.g., 1.5 mg/kg, s.c.)[11]

      • Group 3-5: Test Compound (Dose 1, 2, 3) + d-Amphetamine

    • Administer the test compound or its vehicle via intraperitoneal (i.p.) injection.

    • After a 30-minute pre-treatment interval, administer d-amphetamine or saline via subcutaneous (s.c.) injection.[10][11]

    • Immediately place the animal into the open-field arena and record locomotor activity (total distance traveled, horizontal beam breaks) for 90 minutes.[10]

  • Data Analysis:

    • Analyze data in 5- or 10-minute time bins to observe the time course of the drug effects.[11]

    • Calculate the total distance traveled over the 90-minute session for each animal.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare the locomotor activity of the test compound groups to the Vehicle + d-Amphetamine group. A p-value < 0.05 is considered statistically significant.

Expected Outcomes & Data Presentation:

A significant reduction in the total distance traveled in the compound-treated groups compared to the amphetamine-only group would indicate potential antipsychotic-like efficacy.

Treatment GroupDose (mg/kg)Mean Total Distance (m) ± SEM% Inhibition of AMPH Effect
Vehicle + Vehicle-150.5 ± 15.2N/A
Vehicle + AMPH1.5850.2 ± 55.80%
Cmpd + AMPH1.0675.1 ± 48.925.0%
Cmpd + AMPH3.0450.8 ± 40.157.0%
Cmpd + AMPH10.0250.3 ± 30.5**85.6%
Hypothetical data. AMPH = d-Amphetamine; Cmpd = 1H-1-Benzazepine, 4-(4-fluorophenyl)-. *p<0.05, *p<0.01 vs. Vehicle + AMPH.
Protocol 2: Novel Object Recognition (NOR) Test in Mice

Scientific Rationale: Cognitive impairment is a core feature of schizophrenia and is poorly addressed by current medications.[12] The NOR test is a widely used assay to evaluate recognition memory in rodents.[13] It leverages the innate tendency of mice to explore a novel object more than a familiar one.[14][15] This non-rewarded, low-stress paradigm is sensitive to compounds that enhance cognitive function. This protocol will assess whether 1H-1-Benzazepine, 4-(4-fluorophenyl)- can improve recognition memory.

Experimental Workflow Diagram:

G cluster_acclimation Day 1-2: Habituation cluster_training Day 3: Training (T1) cluster_retention Retention Interval cluster_test Day 3: Test (T2) A1 Place mouse in empty arena (10 min/day) B1 Administer Vehicle or Test Compound B2 Place mouse in arena with two identical objects (A + A) for 10 min B1->B2 C1 Return mouse to home cage (e.g., 1 hour or 24 hours) B2->C1 D1 Place mouse back in arena with one familiar and one novel object (A + B) for 5 min C1->D1 D2 Record time spent exploring each object D1->D2

Caption: Workflow for the Novel Object Recognition (NOR) Test.

Step-by-Step Protocol:

  • Animals: Male C57BL/6 mice (8-12 weeks old) are used due to their consistent performance in cognitive tasks.[13]

  • Apparatus: A square open-field box (e.g., 40x40x40 cm) made of non-reflective material. A video camera is mounted above to record the sessions.

  • Objects: Use pairs of identical objects for training (e.g., two glass flasks) and a distinct novel object for testing (e.g., a metal cube). Objects should be heavy enough that mice cannot displace them and should be cleaned thoroughly with 70% ethanol between trials to eliminate olfactory cues.[14]

  • Habituation (Day 1-2): Place each mouse individually into the empty arena for 10 minutes per day to acclimate.[16]

  • Training Session (T1 - Day 3):

    • Administer the test compound or vehicle (i.p. or p.o.) 30-60 minutes before the training trial.

    • Place two identical objects (A + A) in opposite corners of the arena.

    • Gently place the mouse in the arena, facing the wall equidistant from both objects, and allow it to explore freely for 10 minutes.[14]

    • Record the session. Exploration is defined as the mouse's nose being pointed toward the object within a 2 cm proximity.

    • Return the mouse to its home cage.

  • Retention Interval: A delay of 1 to 24 hours is standard. A longer delay (24h) tests long-term memory and can be more sensitive to cognitive enhancers.

  • Test Session (T2 - Day 3):

    • No additional drug is administered.

    • Replace one of the familiar objects with a novel object (A + B). The position of the novel object should be counterbalanced across animals.

    • Place the mouse back in the arena and allow it to explore for 5 minutes.

    • Record the session for later analysis.

  • Data Analysis:

    • Manually or with tracking software, score the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).

    • Calculate a Discrimination Index (DI) for each mouse: DI = (T_novel - T_familiar) / (T_novel + T_familiar) .

    • A DI significantly above zero indicates successful recognition memory.

    • Use a one-way ANOVA or t-test to compare the DI of the drug-treated group(s) with the vehicle-treated group.

Expected Outcomes & Data Presentation:

An increase in the Discrimination Index in the compound-treated group compared to the vehicle group would suggest a pro-cognitive effect.

Treatment GroupDose (mg/kg)Total Exploration Time (s) ± SEMDiscrimination Index (DI) ± SEM
Vehicle-45.3 ± 4.10.15 ± 0.05
Compound1.048.1 ± 3.80.25 ± 0.06
Compound3.046.9 ± 4.50.45 ± 0.07
Hypothetical data. p<0.05 vs. Vehicle.

Part 2: Evaluation in an Animal Model of Parkinson's Disease

Parkinson's disease (PD) is defined by the progressive loss of dopaminergic neurons in the substantia nigra.[17] This leads to a severe dopamine deficit in the striatum, causing the cardinal motor symptoms. Animal models using neurotoxins like 6-hydroxydopamine (6-OHDA) replicate this specific neuronal loss.[18][19]

Protocol 3: Unilateral 6-OHDA Lesion-Induced Rotation in Rats

Scientific Rationale: Injecting 6-OHDA into the medial forebrain bundle of one hemisphere creates a reliable and extensive depletion of dopamine in the ipsilateral striatum.[17][20] This unilateral lesion leads to a denervation supersensitivity of postsynaptic dopamine receptors, particularly D1 receptors, on the lesioned side.[21] When a direct-acting D1 agonist is administered systemically, it preferentially stimulates these supersensitive receptors, causing the animal to rotate away from the lesioned side (contralateral rotation).[22] The frequency of these rotations is a direct and quantifiable measure of the compound's in vivo D1 receptor agonist activity.

Experimental Workflow Diagram:

G cluster_surgery Phase 1: Lesion Surgery cluster_test Phase 2: Rotation Test cluster_analysis Phase 3: Data Analysis A1 Anesthetize rat and place in stereotaxic frame A2 Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) A1->A2 A3 Allow 2-3 weeks for lesion development and recovery A2->A3 B1 Administer Vehicle or 1H-1-Benzazepine, 4-(4-fluorophenyl)- B2 Place rat in a circular test bowl B1->B2 B3 Record full 360° rotations (contralateral and ipsilateral) for 90 minutes B2->B3 C1 Calculate net contralateral rotations (Contralateral - Ipsilateral) C2 Compare rotation counts between treatment groups

Caption: Workflow for the 6-OHDA Unilateral Lesion Model.

Step-by-Step Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats (225-250g at the time of surgery).

  • 6-OHDA Lesion Surgery:

    • Pre-treat animals with desipramine (25 mg/kg, i.p.) 30 minutes before anesthesia to protect noradrenergic neurons from 6-OHDA uptake.

    • Anesthetize the rat (e.g., isoflurane or ketamine/xylazine) and secure it in a stereotaxic frame.

    • Inject 6-OHDA hydrochloride (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) slowly over several minutes into the right medial forebrain bundle.

    • Allow the injection needle to remain in place for 5 minutes post-injection before slowly retracting it.

    • Provide post-operative care, including analgesics and soft food. Allow 2-3 weeks for the lesion to fully develop.

  • Apparatus: Automated rotometer systems with cylindrical test bowls and harnesses connected to rotation sensors, or manual scoring from video recordings.

  • Rotation Testing:

    • Habituate the lesioned rats to the test bowls for 15-30 minutes before the first test day.

    • On the test day, administer the test compound or vehicle (i.p. or s.c.).

    • Immediately place the animal in the rotometer bowl and record rotations for 90-120 minutes.

    • A full 360° turn is counted as one rotation. Both contralateral (away from the lesion) and ipsilateral (toward the lesion) rotations are recorded.

  • Data Analysis:

    • Calculate the net contralateral rotations per minute (or for the entire session) for each animal: (Total Contralateral Rotations - Total Ipsilateral Rotations).

    • A positive value indicates a D1 agonist-like effect.

    • Use a one-way ANOVA to compare the net rotation counts across different dose groups.

Expected Outcomes & Data Presentation:

A dose-dependent increase in net contralateral rotations would strongly support the hypothesis that 1H-1-Benzazepine, 4-(4-fluorophenyl)- acts as a D1 receptor agonist in vivo.

Treatment GroupDose (mg/kg)Net Contralateral Rotations / 90 min (Mean ± SEM)
Vehicle-25.5 ± 8.2
Compound0.3110.2 ± 15.8
Compound1.0350.6 ± 45.1**
Compound3.0580.1 ± 60.3***
Hypothetical data. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.

Part 3: In Vivo Target Engagement and Neurochemical Confirmation

Behavioral assays provide critical efficacy data, but directly measuring a compound's effect on neurotransmitter dynamics provides mechanistic validation. In vivo microdialysis allows for the sampling of extracellular neurochemicals in specific brain regions of freely moving animals.[23]

Protocol 4: In Vivo Microdialysis in the Striatum of Freely Moving Rats

Scientific Rationale: If 1H-1-Benzazepine, 4-(4-fluorophenyl)- acts as a D1 agonist, it is expected to modulate the dopamine system. While D1 agonists do not directly release dopamine, they can influence it through feedback loops. More importantly, this technique can confirm the compound crosses the blood-brain barrier and engages its target. Measuring dopamine and its metabolites, DOPAC and HVA, in the striatum following systemic administration will provide a neurochemical fingerprint of the compound's action.[24]

Step-by-Step Protocol Overview:

  • Guide Cannula Implantation: Under stereotaxic surgery, a guide cannula is implanted aimed at the dorsal striatum of an anesthetized rat and secured with dental cement. The animal is allowed to recover for 5-7 days.[23]

  • Microdialysis Experiment:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[23]

    • The animal is placed in a behavioral bowl and can move freely.

    • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • After a stable baseline is established (3-4 samples), the test compound or vehicle is administered systemically.

    • Sample collection continues for 2-3 hours post-injection.

  • Neurochemical Analysis:

    • Dopamine, DOPAC, and HVA concentrations in the dialysate samples are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[24][25]

  • Data Analysis:

    • The concentration of each analyte in the post-injection samples is expressed as a percentage of the average baseline concentration.

    • Data are plotted over time, and statistical comparisons (e.g., two-way repeated measures ANOVA) are made between treatment groups.

Expected Outcomes:

An increase or decrease in extracellular dopamine or its metabolites compared to the vehicle-treated group would confirm that the compound is centrally active and modulates the striatal dopamine system. The specific pattern of change would provide further insight into its precise mechanism of action.

References

  • Animal models of Parkinson's disease - Wikipedia. (n.d.). Wikipedia. [Link]

  • Blesa, J., & Przedborski, S. (2024). Animal Models of Parkinson's Disease. National Center for Biotechnology Information. [Link]

  • Howland, J. G., & Cazakoff, D. N. (2014). An Overview of Animal Models Related to Schizophrenia. Neuropsychopharmacology. [Link]

  • Lee, Y., et al. (2019). Animal Models for Parkinson's Disease Research: Trends in the 2000s. MDPI. [Link]

  • Animal Models of Parkinson's Disease. (n.d.). Charles River Laboratories. [Link]

  • Geyer, M. A., & Moghaddam, B. (2002). ANIMAL MODELS RELEVANT TO SCHIZOPHRENIA DISORDERS. ACNP. [Link]

  • Li, S., et al. (2014). Novel Object Recognition for Studying Memory in Mice. Bio-protocol. [Link]

  • Animal models of schizophrenia. (2020). Maze Engineers. [Link]

  • Animal model of schizophrenia - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gomes, F. V., & Grace, A. A. (2022). Using animal models for the studies of schizophrenia and depression: The value of translational models for treatment and prevention. Frontiers in Psychiatry. [Link]

  • Novel Object Recognition Test for mice. (n.d.). Aligning Science Across Parkinson's. [Link]

  • Novel Object Recognition test. (2024). MMPC.org. [Link]

  • Lueptow, L. M. (2018). Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget. Journal of Visualized Experiments. [Link]

  • Li, Y. J., et al. (2007). Rapid Determination of Dopamine and Its Metabolites During in vivo Cerebral Microdialysis by Routine High Performance Liquid Chromatography With. Journal of Health and Population in Developing Countries. [Link]

  • Lada, M. W., et al. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical Chemistry. [Link]

  • Schmidt, A. C., et al. (2013). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry. [Link]

  • The Novel Object Recognition Test. The protocol of NORT in the training... (n.d.). ResearchGate. [Link]

  • Hauber, W., & Fuchs, H. (2000). Dopamine release in the rat globus pallidus characterised by in vivo microdialysis. Behavioural Brain Research. [Link]

  • Summary of behavioral tests and possible equivalent side effects of antipsychotic drugs in laboratory rodents. (n.d.). ResearchGate. [Link]

  • Gerfen, C. R. (2003). D1 Dopamine Receptor Supersensitivity in the Dopamine-Depleted Striatum Animal Model of Parkinson's Disease. The Neuroscientist. [Link]

  • Asin, K. E., et al. (1997). The selective dopamine D1 receptor agonist A-86929 maintains efficacy with repeated treatment in rodent and primate models of Parkinson's disease. Journal of Pharmacology and Experimental Therapeutics. [Link]

  • I-Lien, C., & Neve, K. A. (2021). The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cellular Neuroscience. [Link]

  • Starr, M. S. (1995). Synergistic Interactions of D1- and D2-Selective Dopamine Agonists in Animal Models for Parkinson's Disease: Sites of Action and Implications for the Pathogenesis of Dyskinesias. Canadian Journal of Neurological Sciences. [Link]

  • Powell, S. B., & Miyakawa, T. (2006). Schizophrenia-Relevant Behavioral Testing in Rodent Models: A Uniquely Human Disorder? American Journal of Medical Genetics. [Link]

  • Li, M., et al. (2010). An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm. Psychopharmacology. [Link]

  • White, I. M., & Benu, A. (2006). Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. Hippocampus. [Link]

  • Alagille, D., et al. (2021). Dopamine D1 Receptor Agonist PET Tracer Development: Assessment in Nonhuman Primates. Journal of Nuclear Medicine. [Link]

  • Oegren, S. O., et al. (1987). Behavioural assessment in rats of the antipsychotic potential of the potent dopamine D2 receptor antagonist, (-)eticlopride. Pharmacology Biochemistry and Behavior. [Link]

  • Amphetamine induced hyperlocomotion. (n.d.). b-neuro. [Link]

  • Mar, B., et al. (2005). Evaluation of amphetamine-induced hyperlocomotion and catalepsy following long-acting risperidone administration in rats. Behavioural Pharmacology. [Link]

  • Preclinical Evaluation of 1H-Benzylindole Derivatives as Novel Human Immunodeficiency Virus Integrase Strand Transfer Inhibitors. (2008). Antimicrobial Agents and Chemotherapy. [Link]

  • Wellman, P. J., et al. (2008). Changes in Feeding and Locomotion Induced by Amphetamine Analogs in Rats. Pharmacology Biochemistry and Behavior. [Link]

  • A single dose of the antipsychotic drug clozapine has long-term behavioral and functional effects in mice. (2026). bioRxiv. [Link]

  • Aramaki, Y., et al. (2004). Synthesis of 1-benzothiepine and 1-benzazepine derivatives as orally active CCR5 antagonists. Chemical & Pharmaceutical Bulletin. [Link]

  • Rishipathak, D. D., et al. (2021). Synthesis and Biological Evaluation of Some Newer 1H-Benzo[b][17][20]diazepin-2(3H)-one Derivatives as Potential Anticonvulsant Agents. Pharmaceutical Sciences. [Link]

  • Yahyaei, S., et al. (2022). Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine. Polycyclic Aromatic Compounds. [Link]

  • 1H-1-Benzazepine, 4-(4-fluorophenyl). (n.d.). Chemsrc. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2025). MDPI. [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). ACS Chemical Neuroscience. [Link]

Sources

Application

High-Throughput Screening of Benzazepine Analogs: Advanced GPCR Interrogation Workflows

Introduction and Mechanistic Rationale Benzazepines represent a highly privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to target G protein-coupled receptors (GPCRs). Prominent examples includ...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Benzazepines represent a highly privileged heterocyclic scaffold in medicinal chemistry, frequently utilized to target G protein-coupled receptors (GPCRs). Prominent examples include the 5-HT2C receptor agonist lorcaserin[1], the dopamine D1 receptor agonist SKF81297, and various arginine-vasopressin V2 receptor antagonists[2]. Because benzazepine analogs can exhibit diverse pharmacological profiles—acting as full agonists, partial agonists, antagonists, or allosteric modulators—robust high-throughput screening (HTS) methodologies are critical for hit identification and lead optimization.

To effectively screen these compounds, assays must be tailored to the specific G-protein coupling of the target receptor. For Gs- and Gi-coupled receptors (e.g., D1, V2), the measurement of intracellular cyclic AMP (cAMP) is the gold standard. For Gq-coupled receptors (e.g., 5-HT2C), intracellular calcium mobilization provides a rapid, kinetic readout.

As a Senior Application Scientist, the selection of an assay format is driven by the need for high signal-to-background (S/B) ratios, minimal well-to-well variability, and scalability. This application note details two self-validating, homogeneous HTS workflows: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for cAMP accumulation and the Fluorescent Imaging Plate Reader (FLIPR) assay for calcium flux.

G Benzazepine Benzazepine Analog GPCR_Gs Gs-Coupled GPCR (e.g., D1, V2) Benzazepine->GPCR_Gs Ligand Binding GPCR_Gq Gq-Coupled GPCR (e.g., 5-HT2C) Benzazepine->GPCR_Gq Ligand Binding AC Adenylyl Cyclase GPCR_Gs->AC Gαs Activation PLC Phospholipase C GPCR_Gq->PLC Gαq Activation cAMP cAMP Accumulation (TR-FRET Readout) AC->cAMP ATP Conversion Ca2 Intracellular Ca2+ (FLIPR Readout) PLC->Ca2 IP3 Generation

GPCR signaling pathways targeted by benzazepines and their corresponding HTS readouts.

Experimental Protocols: Self-Validating Systems

Protocol A: TR-FRET cAMP Assay for Gs/Gi-Coupled Receptors

Causality & Principle: The TR-FRET cAMP assay is a competitive immunoassay. Unlabeled cAMP produced by the cells competes with d2-labeled cAMP for binding to an anti-cAMP Europium cryptate conjugate[3]. When intracellular cAMP increases (e.g., via D1 receptor agonism), d2-cAMP is displaced, leading to a decrease in the FRET signal[3]. This assay is highly robust because the time-resolved measurement eliminates short-lived background autofluorescence, ensuring a high Z'-factor[3][4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest stably transfected cells (e.g., HEK293 expressing D1 receptors). Resuspend in assay buffer containing 0.5 mM IBMX (3-Isobutyl-1-methylxanthine). Expert Insight: IBMX is a phosphodiesterase inhibitor; its inclusion is mandatory to prevent the degradation of synthesized cAMP, ensuring signal accumulation and assay stability[4].

  • Cell Plating: Dispense cells into a 384-well low-volume white microplate. The optimal cell density (typically 1,000–10,000 cells/well) must be pre-determined to achieve the highest amplitude between basal and activated states[4].

  • Compound Addition: Add 5 µL of benzazepine analogs (diluted in assay buffer) to the respective wells. Include positive controls (e.g., SKF81297 for D1) and negative controls (buffer + DMSO vehicle).

  • Incubation: Incubate the plate at room temperature for 30–45 minutes to allow for GPCR activation and cAMP accumulation.

  • Detection Reagents: Add 5 µL of d2-labeled cAMP and 5 µL of anti-cAMP Europium cryptate (both diluted in lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible multimode reader (e.g., Varioskan LUX or SpectraMax) using excitation at 337 nm and dual emission at 620 nm (donor) and 665 nm (acceptor)[3][4].

Protocol B: FLIPR Calcium Flux Assay for Gq-Coupled Receptors

Causality & Principle: Traditional calcium assays require multiple wash steps to remove extracellular dye, which introduces well-to-well variability and addition artifacts[5]. The FLIPR Calcium 5 kit utilizes a novel fluorophore paired with an extracellular masking technology. The masking dye remains outside the cell to quench background fluorescence, allowing for a homogeneous, "no-wash" protocol that significantly improves data fidelity and throughput[5][6].

Step-by-Step Methodology:

  • Cell Plating: Seed cells (e.g., CHO cells expressing 5-HT2C) in a 384-well black, clear-bottom microplate 24 hours prior to the assay to reach ~80% confluency.

  • Dye Loading: Remove culture media and add 25 µL/well of FLIPR Calcium 5 assay reagent (reconstituted in assay buffer containing 20 mM HEPES and 2.5 mM probenecid). Expert Insight: Probenecid inhibits organic anion transporters, preventing the active efflux of the intracellular calcium fluorophore[6].

  • Incubation: Incubate the plates for 60 minutes at 37°C in a 5% CO2 incubator[7]. This duration is critical for the complete intracellular cleavage of the AM-ester dye by cytoplasmic esterases, trapping the active fluorophore inside the cell.

  • Kinetic Measurement: Transfer the plate to the FLIPR Tetra instrument. Configure the integrated pipettor to add 12.5 µL of benzazepine compounds (prepared at 3X final concentration)[7][8].

  • Readout: Record baseline fluorescence for 10 seconds prior to compound addition, followed by continuous kinetic monitoring for 90–120 seconds to capture the peak intracellular calcium release[8].

HTS Workflow and Hit Triage

A successful screening campaign requires a logical progression from primary screening to orthogonal validation. The workflow below illustrates the decision tree for triaging benzazepine hits.

Workflow Start Benzazepine Library (Primary Screen) Primary Single Conc. HTS (e.g., 10 µM) Start->Primary Hit Hit Selection (>50% Efficacy, Z' > 0.5) Primary->Hit Quality Control Pass DoseResp Dose-Response (EC50/IC50 Determination) Hit->DoseResp Orthogonal Orthogonal Assays (Selectivity & Counter-screen) DoseResp->Orthogonal Lead Lead Optimization Orthogonal->Lead Validated Hits

High-throughput screening workflow for benzazepine analog hit triage and validation.

Quantitative Data and Assay Validation Metrics

To ensure trustworthiness, every HTS plate must act as a self-validating system. The Z'-factor is a dimensionless parameter ranging from 0 to 1 that dictates assay quality. It is calculated using the means and standard deviations of the high and low controls. An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS[4].

Table 1: Typical Validation Metrics for Benzazepine GPCR Screening

Assay TypeTarget ReceptorReference Ligand (Benzazepine)Typical S/B RatioMin. Acceptable Z'-FactorReadout Window
TR-FRET cAMPDopamine D1 (Gs)SKF812975.0 - 8.0> 0.65Endpoint (1-24 hrs)
TR-FRET cAMPVasopressin V2 (Gs)Tolvaptan (Antagonist)4.0 - 6.0> 0.60Endpoint (1-24 hrs)
FLIPR CalciumSerotonin 5-HT2C (Gq)Lorcaserin3.0 - 5.0> 0.55Kinetic (Real-time)

Note: For antagonist screens (e.g., V2 receptor), cells are pre-incubated with the benzazepine analog before stimulation with an EC80 concentration of the native agonist (e.g., Arginine Vasopressin)[2].

References

Sources

Method

Application Notes and Protocols for 1H-1-Benzazepine, 4-(4-fluorophenyl)- in Neuroscience Research

For Research Use Only. Not for use in diagnostic procedures. Authors: Senior Application Scientist, Gemini Division Abstract This document provides a comprehensive technical guide for the application of 1H-1-Benzazepine,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Authors: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive technical guide for the application of 1H-1-Benzazepine, 4-(4-fluorophenyl)-, a novel benzazepine derivative, in neuroscience research. While direct research on this specific molecule is emerging, this guide synthesizes data from structurally related benzazepine and 4-phenyl substituted heterocyclic compounds to propose a likely mechanism of action and provide detailed, validated protocols for its characterization. The proposed primary target for this class of compounds is the dopamine receptor system, with potential applications in studying antipsychotic and anxiolytic-like effects. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the neuropharmacological profile of novel benzazepine derivatives.

Introduction and Scientific Rationale

The benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active agents.[1][2] Derivatives of this class have been developed as potent and selective antagonists for dopamine D1/D5 receptors, such as SCH 23390, which has been instrumental in elucidating the role of these receptors in cognition, reward, and motor control.[1][3] The introduction of a 4-phenyl group and substitutions on this ring can significantly modulate receptor affinity and selectivity. For instance, the fluorine substitution is a common strategy in CNS drug design to enhance metabolic stability and blood-brain barrier penetration.[4][5]

Given this background, 1H-1-Benzazepine, 4-(4-fluorophenyl)- is a compound of significant interest for its potential to modulate dopaminergic neurotransmission. Its structural similarity to known dopamine receptor ligands suggests it may act as an antagonist or modulator at D2-like (D2, D3, D4) or D1-like (D1, D5) receptors.[3][6] D4 receptors, in particular, are known to have a higher tolerance for bulky substituents, making this a plausible target.[6] The blockade of these receptors is a cornerstone of antipsychotic drug action.[7] Therefore, the primary hypothesis for the application of this compound is in the investigation of schizophrenia, psychosis, and other dopamine-related neurological disorders.

Proposed Mechanism of Action

Based on structure-activity relationships of analogous benzazepine and related heterocyclic compounds, 1H-1-Benzazepine, 4-(4-fluorophenyl)- is hypothesized to act as an antagonist at dopamine D2-like receptors, with potential selectivity for the D4 subtype. Dopamine receptors are G-protein coupled receptors that play a critical role in neurotransmission in the brain. The D2-like family (D2, D3, D4) typically couple to Gαi/o, leading to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[3]

By antagonizing these receptors, 1H-1-Benzazepine, 4-(4-fluorophenyl)- would block the effects of endogenous dopamine, thereby reducing excessive dopaminergic activity implicated in conditions like schizophrenia.[7]

Dopamine_D2_like_Receptor_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2/D4 Receptor Dopamine->D2R Binds G_protein Gαi/o D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP Production AC->cAMP Decreases Compound 1H-1-Benzazepine, 4-(4-fluorophenyl)- Compound->D2R Blocks G_protein->AC Inhibits

Caption: Proposed mechanism of D2/D4 receptor antagonism.

Applications in Neuroscience Research

The hypothesized dopamine receptor antagonism of 1H-1-Benzazepine, 4-(4-fluorophenyl)- makes it a valuable tool for:

  • Target Validation: Investigating the role of specific dopamine receptor subtypes in animal models of psychosis and cognitive disorders.

  • Drug Discovery: Serving as a lead compound for the development of novel antipsychotics with improved efficacy and side-effect profiles.

  • Neuropharmacological Studies: Elucidating the downstream signaling pathways and neural circuits modulated by dopamine receptor blockade.

Experimental Protocols

The following protocols are provided as a guide for the initial characterization of 1H-1-Benzazepine, 4-(4-fluorophenyl)-.

In Vitro Characterization

This protocol determines the affinity of the test compound for various dopamine receptor subtypes using a competitive radioligand binding assay.

Rationale: This is a fundamental first step to identify which receptor(s) the compound binds to and with what affinity (Ki). This provides direct evidence of a drug-receptor interaction.

Materials:

  • Cell membranes expressing human recombinant dopamine D1, D2, D3, D4, and D5 receptors.

  • Radioligands: [³H]SCH23390 (for D1/D5), [³H]Spiperone (for D2), [³H]7-OH-DPAT (for D3), [³H]Nemonapride (for D4).

  • Non-specific binding inhibitors (e.g., haloperidol for D2/D3/D4, SKF-107467 for D1/D5).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 1H-1-Benzazepine, 4-(4-fluorophenyl)- stock solution (10 mM in DMSO).

  • 96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of 1H-1-Benzazepine, 4-(4-fluorophenyl)- in assay buffer, ranging from 10 µM to 0.1 nM.

  • In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) or non-specific binding inhibitor (10 µM final concentration).

    • 50 µL of the test compound dilution or vehicle (for control wells).

    • 50 µL of the appropriate radioligand (at a final concentration equal to its Kd).

    • 50 µL of the cell membrane preparation (10-20 µg protein per well).

  • Incubate the plate at room temperature for 60-90 minutes.

  • Harvest the membranes by rapid filtration through glass fiber filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats, place them in scintillation vials with scintillation fluid.

  • Quantify radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeRadioligandKi (nM) for 1H-1-Benzazepine, 4-(4-fluorophenyl)-
Dopamine D1[³H]SCH23390Experimental Value
Dopamine D2[³H]SpiperoneExperimental Value
Dopamine D3[³H]7-OH-DPATExperimental Value
Dopamine D4[³H]NemonaprideExperimental Value
Dopamine D5[³H]SCH23390Experimental Value

This protocol assesses the functional activity of the compound as an antagonist or agonist at Gαi/o-coupled dopamine receptors (D2, D3, D4).

Rationale: This assay determines whether the compound's binding to the receptor results in a biological response (agonism) or blocks the response to a known agonist (antagonism).

Materials:

  • CHO-K1 or HEK293 cells stably expressing the dopamine receptor of interest (e.g., D4).

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Dopamine receptor agonist (e.g., quinpirole).

  • Forskolin.

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • 1H-1-Benzazepine, 4-(4-fluorophenyl)- stock solution (10 mM in DMSO).

Procedure:

  • Seed the cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with serum-free medium.

  • Antagonist Mode:

    • Pre-incubate the cells with various concentrations of 1H-1-Benzazepine, 4-(4-fluorophenyl)- for 15-30 minutes.

    • Add a fixed concentration of quinpirole (EC₈₀) and a fixed concentration of forskolin (to stimulate cAMP production).

  • Agonist Mode:

    • Add various concentrations of 1H-1-Benzazepine, 4-(4-fluorophenyl)- along with a fixed concentration of forskolin.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • For antagonist mode, plot the cAMP levels against the concentration of the test compound and determine the IC₅₀.

  • For agonist mode, determine if the compound decreases cAMP levels on its own.

Experimental_Workflow_cAMP_Assay start Seed Cells in 96-well Plate wash Wash with Serum-Free Medium start->wash pre_incubate Pre-incubate with 1H-1-Benzazepine, 4-(4-fluorophenyl)- wash->pre_incubate add_agonist Add Quinpirole (Agonist) + Forskolin pre_incubate->add_agonist incubate Incubate 30 min at 37°C add_agonist->incubate lyse Lyse Cells & Measure cAMP incubate->lyse analyze Determine IC50 lyse->analyze

Caption: Workflow for the cAMP functional antagonist assay.

In Vivo Behavioral Assessment

This model is a widely used screen for potential antipsychotic activity.

Rationale: Psychostimulants like amphetamine increase dopamine release, leading to hyperlocomotion. A dopamine receptor antagonist is expected to block this effect.[6]

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • 1H-1-Benzazepine, 4-(4-fluorophenyl)- solution in a suitable vehicle (e.g., 0.5% methylcellulose in saline).

  • D-amphetamine sulfate solution in saline.

  • Open-field activity chambers equipped with infrared beams to track movement.

Procedure:

  • Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Administer 1H-1-Benzazepine, 4-(4-fluorophenyl)- (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • After a pre-treatment period (e.g., 30 minutes), administer D-amphetamine (e.g., 2.5 mg/kg, i.p.).

  • Immediately place the mice into the open-field chambers and record locomotor activity (e.g., total distance traveled) for 60-90 minutes.

  • Analyze the data by comparing the total distance traveled between the vehicle-treated group and the compound-treated groups using a one-way ANOVA followed by a post-hoc test.

Expected Outcome: A dose-dependent reduction in amphetamine-induced hyperlocomotion by 1H-1-Benzazepine, 4-(4-fluorophenyl)- would be indicative of antipsychotic-like potential.

Safety and Handling

The toxicological properties of 1H-1-Benzazepine, 4-(4-fluorophenyl)- have not been fully elucidated. Standard laboratory safety precautions should be taken. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

Ordering Information

Product NameCatalog Number
1H-1-Benzazepine, 4-(4-fluorophenyl)-BZ-4FP-001

References

  • PubChem. (n.d.). Loxapine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kebabian, J. W., & Calne, D. B. (1979). Multiple receptors for dopamine. Nature, 277(5692), 93–96. Available from: [Link]

  • Bagolini, C., de Witt, P., Pacifici, L., & Ramacci, M. T. (1978). Synthesis and pharmacological activity and some derivatives of 1-phenyl-1,2,3,4-tetrahydro-5H-1,4-benzodiazepin-5-one. Journal of Medicinal Chemistry, 21(5), 476–480. Available from: [Link]

  • Nishi, A., Kuroiwa, M., & Shuto, K. (2000). Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. Journal of Medicinal Chemistry, 43(23), 4497-4511. Available from: [Link]

  • He, X., et al. (2005). Dopamine D1/D5 receptor antagonists with improved pharmacokinetics: design, synthesis, and biological evaluation of phenol bioisosteric analogues of benzazepine D1/D5 antagonists. Journal of Medicinal Chemistry, 48(4), 1369-1383. Available from: [Link]

  • Taylor & Francis Online. (n.d.). Benzazepine – Knowledge and References. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are D4 receptor antagonists and how do they work?. Retrieved from [Link]

  • MDPI. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

  • MDPI. (2022, March 22). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • MDPI. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. Retrieved from [Link]

Sources

Application

Application Note &amp; Protocols: Intracellular Delivery Methods for 1H-1-Benzazepine Compounds

Abstract The 1H-1-Benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in the central nervous system (CNS). A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1H-1-Benzazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in the central nervous system (CNS). A primary obstacle in the preclinical development of these agents is their effective delivery to intracellular targets. Many benzazepine derivatives exhibit poor aqueous solubility due to their hydrophobic nature, which complicates formulation and limits their ability to cross the cell membrane to engage with cytosolic or nuclear targets. This guide provides an in-depth analysis of various methods for achieving robust and reproducible intracellular delivery of 1H-1-Benzazepine compounds. We will explore strategies ranging from simple formulation adjustments for passive diffusion to advanced carrier-mediated systems, including liposomes, polymeric nanoparticles, and cell-penetrating peptides. Each section provides the theoretical framework, causality behind experimental choices, and detailed, field-proven protocols to empower researchers in pharmacology and drug development.

Fundamental Concepts of Cellular Uptake

The primary barrier to intracellular drug delivery is the plasma membrane, a phospholipid bilayer that is selectively permeable.[1] Small, uncharged, lipophilic molecules can often traverse this barrier through passive diffusion, moving down their concentration gradient.[1][2] However, many potent compounds, including certain 1H-1-Benzazepines, are too hydrophobic, leading to aggregation in aqueous media, or possess charges that hinder simple diffusion.[3][4] Therefore, more sophisticated strategies are often required to transport these molecules into the cell's interior.

The main mechanisms for intracellular delivery can be broadly categorized as:

  • Passive Transport: Movement across the membrane driven by the concentration gradient, without energy input. This is suitable for lipophilic compounds.[5][6]

  • Carrier-Mediated Transport: Involves the use of carriers like nanoparticles or peptides to facilitate entry. This process often leverages natural cellular uptake pathways such as endocytosis.[7][8]

  • Physical Disruption: Methods like electroporation or sonoporation physically create transient pores in the membrane.[9][10]

This guide will focus on passive and carrier-mediated strategies, which are most common in a standard research laboratory setting.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Drug 1H-1-Benzazepine Compound Passive Passive Diffusion Drug->Passive Lipophilic Compounds Endocytosis Endocytosis Drug->Endocytosis Carrier-Mediated (Liposomes, NPs, CPPs) Target Intracellular Target Passive->Target Endocytosis->Target Endosomal Escape G A 1. Dissolve Lipids & Drug in Organic Solvent B 2. Create Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer B->C D 4. Form Vesicles (Vortexing/Sonication) C->D E 5. Extrude to Uniform Size (Optional but Recommended) D->E F 6. Add Liposome-Drug Complex to Cells E->F G 7. Cellular Uptake (Endocytosis/Fusion) F->G

Caption: Workflow for liposome preparation and cellular delivery.

Protocol 3.1: Liposome Formulation by Thin-Film Hydration
  • Lipid & Drug Preparation:

    • In a round-bottom flask, combine your chosen lipids (e.g., a mixture of a cationic lipid, a neutral lipid like DOPE, and cholesterol) and the 1H-1-Benzazepine compound. A typical molar ratio might be 1:1:0.5 (Cationic:Neutral:Cholesterol).

    • The drug-to-lipid ratio should be optimized, starting around 1:20 (by weight).

    • Dissolve the mixture in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) to ensure all components are fully solubilized.

  • Thin-Film Formation:

    • Remove the organic solvent using a rotary evaporator under vacuum. This will deposit a thin, uniform lipid-drug film on the inner surface of the flask.

    • Ensure the film is completely dry by keeping it under high vacuum for at least 1-2 hours.

  • Hydration:

    • Hydrate the film by adding a sterile aqueous buffer (e.g., PBS or HEPES-buffered saline). The volume depends on the desired final concentration.

    • Agitate the flask by vortexing or gentle shaking at a temperature above the phase transition temperature of the lipids. This process causes the lipid sheets to swell and fold into multilamellar vesicles (MLVs).

  • Size Reduction (Sonication/Extrusion):

    • To create smaller, more uniform vesicles (which generally show better transfection efficiency), sonicate the MLV suspension using a probe sonicator on ice or a bath sonicator.

    • Alternatively, for highly uniform large unilamellar vesicles (LUVs), use a mini-extruder to pass the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Application to Cells:

    • For optimal complex formation, dilute the liposome-drug suspension in a serum-free medium like Opti-MEM™ I. [11] * Add the diluted complexes to cells (plated as in Protocol 2.1) and incubate for 4-6 hours. [12] * After the initial incubation, you may add medium containing serum or replace the medium entirely with complete growth medium to reduce cytotoxicity.

      Parameter Typical Range Rationale for Optimization
      Cationic Lipid N/A Determines surface charge; crucial for interaction with the cell membrane. [7]
      Drug:Lipid Ratio 1:10 to 1:50 (w/w) Balances drug loading capacity with liposome stability and cytotoxicity.
      Cholesterol Content 0-50 mol% Affects membrane rigidity and stability; can reduce drug leakage. [13]

      | Particle Size | 50 - 200 nm | Smaller particles often exhibit higher cellular uptake but may have lower loading capacity. |

Strategy 3: Polymeric Nanoparticles

Mechanism of Action: Biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), can be used to formulate solid-core nanoparticles (NPs) that encapsulate hydrophobic drugs. [14]The drug is physically entrapped within the polymer matrix. [15]These NPs are typically taken up by cells via endocytosis. [16]Once inside the acidic environment of the endosome or lysosome, the polymer begins to hydrolyze, leading to a sustained release of the encapsulated drug into the cytoplasm. [17] Causality: PLGA is a well-established, FDA-approved polymer known for its biocompatibility and tunable degradation rate. [15]The ratio of lactic acid to glycolic acid in the polymer can be varied to control how quickly it breaks down, allowing for tailored drug release profiles. The nanoprecipitation method described below is a rapid, single-step process ideal for hydrophobic drugs. It works by causing the polymer and drug to rapidly precipitate out of solution upon addition of a non-solvent, forming nanoparticles. [18]

Protocol 4.1: PLGA Nanoparticle Formulation by Nanoprecipitation
  • Organic Phase Preparation:

    • Dissolve a known amount of PLGA and the 1H-1-Benzazepine compound in a water-miscible organic solvent (e.g., acetone or acetonitrile). A typical starting point is 10 mg PLGA and 1 mg of drug in 1 mL of solvent.

  • Aqueous Phase Preparation:

    • Prepare an aqueous solution containing a stabilizer to prevent the nanoparticles from aggregating. A 1-2% (w/v) solution of polyvinyl alcohol (PVA) in deionized water is commonly used.

  • Nanoprecipitation:

    • While vigorously stirring the aqueous phase, add the organic phase dropwise.

    • A milky-white suspension should form immediately as the polymer and drug co-precipitate into nanoparticles. [18]

  • Solvent Evaporation & Purification:

    • Continue stirring the suspension in a fume hood for several hours (or overnight) to allow the organic solvent to fully evaporate.

    • Collect the nanoparticles by ultracentrifugation.

    • Wash the nanoparticle pellet several times with deionized water to remove excess PVA and any unencapsulated drug. Resuspend the pellet by vortexing and sonication between washes.

  • Characterization & Application:

    • After the final wash, resuspend the nanoparticles in a suitable buffer (e.g., PBS).

    • It is highly recommended to characterize the nanoparticles for size and surface charge (zeta potential) using dynamic light scattering (DLS).

    • Apply the nanoparticle suspension to cells similarly to the liposome protocol (Protocol 3.1, Step 5).

Parameter Typical Range Rationale for Optimization
Polymer (PLGA) L:G Ratio50:50 to 85:15A higher glycolide content leads to faster degradation and drug release. [15]
Drug:Polymer Ratio1:5 to 1:20 (w/w)Affects drug loading efficiency and release kinetics.
Stabilizer (e.g., PVA)0.5% - 5% (w/v)Prevents aggregation; concentration can influence final particle size.
Stirring Rate400 - 1000 rpmHigher rates can lead to smaller, more uniform nanoparticles.

Strategy 4: Cell-Penetrating Peptides (CPPs)

Mechanism of Action: Cell-penetrating peptides are short peptides (typically 5-30 amino acids) that can traverse the plasma membrane and deliver a variety of molecular cargo, including small molecules. [19][20]They are often rich in cationic residues (like arginine and lysine) or are amphipathic in nature. [8]Cationic CPPs interact with negatively charged components on the cell surface, triggering uptake through endocytosis or by directly penetrating the membrane. [21][22] Causality: For delivering a small molecule like a 1H-1-Benzazepine, the simplest approach is to form a non-covalent complex between the drug and the CPP. This avoids complex chemical conjugation. The hydrophobic nature of the benzazepine can promote interaction with the nonpolar regions of an amphipathic CPP, while the peptide's cationic character drives the complex towards the cell surface. The HIV-1 TAT peptide (sequence: YGRKKRRQRRR) is a classic example of a cationic CPP that is widely used. [23]

G Drug Benzazepine (Hydrophobic Core) Complex Non-covalent Complex Drug->Complex CPP CPP (Cationic/Amphipathic) CPP->Complex Membrane Cell Membrane (Negative Charge) Complex->Membrane Electrostatic Interaction Uptake Cellular Uptake (Endocytosis or Direct Penetration) Membrane->Uptake

Sources

Method

Application Note: Preclinical Experimental Design for 4-(4-fluorophenyl)-1H-1-benzazepine (4-F-BZA)

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Dopamine D1/D5 Receptor Modulation, Biased Agonism, and CNS Pharmacokinetics Introduction & Mechanistic Ration...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Neuropharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Dopamine D1/D5 Receptor Modulation, Biased Agonism, and CNS Pharmacokinetics

Introduction & Mechanistic Rationale

The dopamine D1 receptor (D1R) is a highly validated therapeutic target for neuropsychiatric conditions, including Parkinson’s disease and the cognitive deficits associated with schizophrenia. Historically, the development of D1R-targeted therapeutics has relied heavily on the benzazepine scaffold (e.g., SKF-38393, SCH-23390)[1]. However, classical benzazepines often suffer from a catechol-induced liability: poor oral bioavailability, rapid metabolism, and limited blood-brain barrier (BBB) penetration[2]. Furthermore, unbiased D1R agonists frequently induce rapid receptor desensitization via β-arrestin recruitment, leading to tolerance and adverse effects like hypotension and seizures[1].

4-(4-fluorophenyl)-1H-1-benzazepine (4-F-BZA) represents a strategic structural evolution. The introduction of a 4-fluorophenyl moiety serves two critical mechanistic purposes:

  • Enhanced Lipophilicity & BBB Penetration: The highly electronegative yet sterically compact fluorine atom increases the cLogP of the molecule without introducing significant steric clash, directly addressing the pharmacokinetic shortcomings of earlier non-halogenated analogs[3].

  • G-Protein Biased Agonism: Structural activity relationship (SAR) studies suggest that specific halogenations on the aryl ring of benzazepines can stabilize the D1R in a conformation that favors Gαs-coupling while disfavoring the recruitment of β-arrestin[1][3].

This application note outlines a comprehensive, self-validating preclinical workflow to evaluate the binding affinity, functional bias, BBB permeability, and in vivo efficacy of 4-F-BZA.

G Ligand 4-F-BZA Receptor Dopamine D1 Receptor Ligand->Receptor Binds Gas Gαs Protein Receptor->Gas Biased Agonism B_arr β-Arrestin Recruitment Receptor->B_arr Minimized AC Adenylyl Cyclase Gas->AC cAMP cAMP Production (Therapeutic Efficacy) AC->cAMP Efficacy Desens Receptor Desensitization (Tolerance/Side Effects) B_arr->Desens

Figure 1: G-protein biased signaling pathway of 4-F-BZA at the Dopamine D1 Receptor.

Core Experimental Workflows

To establish a robust data package for 4-F-BZA, the experimental design must sequentially validate target engagement, functional bias, pharmacokinetic viability, and in vivo translation.

Workflow InVitro Phase 1: Receptor Binding & Functional Bias ADME Phase 2: BBB Permeability (PAMPA & MDCK) InVitro->ADME InVivo Phase 3: In Vivo Behavioral Efficacy Models ADME->InVivo

Figure 2: Sequential preclinical validation workflow for novel benzazepine derivatives.

Phase 1: In Vitro Receptor Binding & Functional Assays

Objective: Quantify D1R/D5R affinity and determine the degree of Gαs vs. β-arrestin bias.

Protocol 1.1: Radioligand Competition Binding Assay Causality Insight: We utilize [3H]SCH-23390, a highly selective D1R antagonist, to determine the Ki​ of 4-F-BZA. Displacement of an antagonist ensures we are measuring affinity independently of the receptor's active/inactive conformational state.

  • Membrane Preparation: Harvest HEK293T cells stably expressing human D1R or D5R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2 and protease inhibitors. Centrifuge at 40,000 x g for 20 mins.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]SCH-23390, and varying concentrations of 4-F-BZA (10 pM to 10 µM).

  • Equilibration: Incubate at 25°C for 90 minutes to ensure steady-state equilibrium.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/C filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding). Wash 3x with ice-cold buffer. Quantify radioactivity using a liquid scintillation counter.

  • Validation: Use 10 µM unlabeled (+)-butaclamol to define non-specific binding. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 1.2: HTRF cAMP Accumulation & BRET β-Arrestin Assays Causality Insight: Homogeneous Time-Resolved Fluorescence (HTRF) is chosen for cAMP quantification due to its high signal-to-noise ratio, which is critical for accurately calculating the Emax​ of partial/biased agonists.

  • cAMP Assay: Seed D1R-HEK293T cells in 384-well plates. Treat with 4-F-BZA in the presence of 0.5 mM IBMX (phosphodiesterase inhibitor) for 30 mins. Lyse cells and add HTRF detection reagents (cAMP-d2 and anti-cAMP-Cryptate). Read at 665 nm / 620 nm.

  • β-Arrestin Assay: Utilize a Bioluminescence Resonance Energy Transfer (BRET) biosensor system (D1R-Rluc8 and β-arrestin2-Venus). Stimulate with 4-F-BZA and measure the BRET ratio (535 nm / 470 nm) continuously for 45 minutes.

  • Bias Calculation: Calculate the bias factor ( ΔΔlog(τ/KA​) ) using the operational model of agonism, referencing dopamine as the balanced endogenous ligand.

Phase 2: In Vitro ADME & BBB Permeability

Objective: Validate that the 4-fluorophenyl substitution successfully imparts CNS penetrance without turning the molecule into a P-glycoprotein (P-gp) efflux substrate.

Protocol 2.1: MDCK-MDR1 Permeability Assay Causality Insight: While PAMPA provides passive permeability data, the MDCK cell line transfected with the human MDR1 gene (encoding P-gp) is mandatory. Halogenated lipophilic compounds are frequent P-gp substrates; this assay ensures 4-F-BZA will not be actively pumped out of the brain.

  • Cell Culture: Grow MDCK-MDR1 cells on Transwell polycarbonate inserts for 5-7 days until Transepithelial Electrical Resistance (TEER) > 200 Ω·cm².

  • Dosing: Add 10 µM 4-F-BZA to the apical (A) chamber for A-to-B transport, and to the basolateral (B) chamber for B-to-A transport.

  • Incubation: Incubate at 37°C for 120 minutes.

  • Quantification: Sample both chambers and quantify 4-F-BZA via LC-MS/MS.

  • Data Analysis: Calculate the Apparent Permeability ( Papp​ ). An Efflux Ratio ( Papp(B−A)​/Papp(A−B)​ ) < 2.0 indicates the compound is not a significant P-gp substrate.

Phase 3: In Vivo Behavioral Profiling

Objective: Confirm target engagement in the CNS and therapeutic efficacy in a disease-relevant model.

Protocol 3.1: Reversal of MPTP-Induced Motor Deficits (Parkinson's Model) Causality Insight: D1R agonists are potent anti-parkinsonian agents. The MPTP mouse model selectively destroys dopaminergic neurons in the substantia nigra, mimicking Parkinson's pathology.

  • Lesioning: Administer MPTP-HCl (30 mg/kg, i.p.) to C57BL/6 mice daily for 5 days. Allow 14 days for lesion stabilization.

  • Treatment: Administer 4-F-BZA (0.1, 1.0, and 3.0 mg/kg, s.c.) or vehicle.

  • Behavioral Tracking: Place animals in open-field automated locomotor tracking arenas. Measure total distance traveled and rearing events over 120 minutes.

  • Validation: Pre-treat a cohort with the D1 antagonist SCH-23390 (0.5 mg/kg) 15 minutes prior to 4-F-BZA. A blockade of the locomotor rescue validates that the in vivo effect is strictly D1R-mediated.

Anticipated Data & Benchmark Comparisons

To evaluate the success of 4-F-BZA, its preclinical profile should be benchmarked against the classical, non-halogenated benzazepine D1R agonist, SKF-38393.

ParameterAssay / MetricSKF-38393 (Benchmark)4-F-BZA (Target Profile)
Binding Affinity D1R Ki​ (nM)1.0 nM< 5.0 nM
Selectivity D1R / D2R Ratio> 100x> 500x
G-Protein Efficacy cAMP Emax​ (% of DA)85%70 - 90% (Partial/Full)
Arrestin Efficacy β-arrestin Emax​ (% of DA)75%< 20% (Highly Biased)
Permeability MDCK Papp​ (10⁻⁶ cm/s)2.5> 15.0
Efflux Ratio Papp(B−A)​/Papp(A−B)​ 1.2< 2.0
In Vivo Efficacy MED (Locomotor Rescue)5.0 mg/kg≤ 1.0 mg/kg

Table 1: Target preclinical profile of 4-F-BZA compared to classical benzazepine benchmarks. The fluorinated derivative is expected to show drastically improved permeability and a biased signaling profile.

References

  • Synthetic and Biological Studies on Benzazepine Derivatives as Dopamine Receptor Ligands. CUNY Academic Works. Available at: [Link]

  • The Signaling and Pharmacology of the Dopamine D1 Receptor. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. PMC / National Institutes of Health. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of 1H-1-Benzazepine, 4-(4-fluorophenyl)-

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS No. 1030422-02-6) and encountering challenges with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS No. 1030422-02-6) and encountering challenges with its solubility. Given that over 40% of new chemical entities are poorly water-soluble, optimizing the solubility of this compound is a critical step for successful in vitro and in vivo studies. This guide provides a structured approach to troubleshooting and enhancing the solubility of this weakly basic and likely hydrophobic compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for dissolving 1H-1-Benzazepine, 4-(4-fluorophenyl)- for the first time?

A1: For a novel compound like 1H-1-Benzazepine, 4-(4-fluorophenyl)-, a systematic approach to solubility testing is recommended. The initial step is to determine its solubility in common organic solvents and aqueous buffers.

Recommended Initial Solvent Screening:

SolventRecommended UseRationale
Dimethyl Sulfoxide (DMSO) Preparation of high-concentration stock solutions (e.g., 10-50 mM)A powerful, water-miscible organic solvent that can dissolve a wide range of hydrophobic compounds.[1]
Ethanol Alternative to DMSO for stock solutionsMay be less toxic than DMSO in certain cellular assays.
Aqueous Buffers (e.g., PBS, pH 7.4) Direct dissolution for aqueous assaysIt is crucial to determine the intrinsic aqueous solubility, which is expected to be low.

Experimental Protocol: Initial Solubility Assessment

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of 1H-1-Benzazepine, 4-(4-fluorophenyl)-.

    • Add a precise volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Facilitate dissolution by gentle vortexing or sonication. Visually confirm complete dissolution.

  • Aqueous Solubility Determination:

    • Prepare a series of dilutions of your DMSO stock solution in your desired aqueous buffer (e.g., PBS, pH 7.4).

    • Observe for any precipitation. The highest concentration that remains clear is an initial estimate of its aqueous solubility.

    • For a more quantitative assessment, use techniques like shake-flask method followed by HPLC or UV-Vis spectroscopy.

Q2: I'm observing precipitation when I dilute my DMSO stock solution of 1H-1-Benzazepine, 4-(4-fluorophenyl)- into an aqueous buffer. What should I do?

A2: This is a common issue for hydrophobic compounds.[1][2] The dramatic change in solvent polarity from DMSO to the aqueous buffer causes the compound to crash out of solution. Here are several strategies to address this:

  • Lower the Final Concentration: Your target concentration may be above the compound's aqueous solubility limit. Try a more dilute final concentration.

  • Increase the Organic Co-solvent Percentage: If your experimental system can tolerate it, increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help maintain solubility. However, always run a vehicle control to account for any solvent effects.[1]

  • Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, can help to form micelles that encapsulate the hydrophobic compound and keep it in solution.[1]

  • Prepare Fresh Dilutions: Do not store dilute aqueous solutions for long periods, as precipitation can occur over time. Prepare fresh dilutions for each experiment.[1]

Troubleshooting Guide: Advanced Solubility Enhancement

For more challenging solubility issues, several techniques can be employed. The choice of method depends on the compound's physicochemical properties and the requirements of your experiment.[3][4]

Co-solvency

Q3: How can I use co-solvents to improve the solubility of 1H-1-Benzazepine, 4-(4-fluorophenyl)-?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of non-polar solutes by reducing the polarity of the solvent system.[5][6][7] This is a simple and effective technique for many poorly soluble drugs.

Commonly Used Co-solvents:

Co-solventTypical Concentration Range in Final SolutionNotes
Ethanol 1-20%Generally well-tolerated in many biological systems.
Propylene Glycol (PG) 1-40%A viscous co-solvent often used in pharmaceutical formulations.
Polyethylene Glycol 300/400 (PEG 300/400) 1-50%Low toxicity and commonly used for in vivo studies.[8]
Glycerol 1-30%A viscous and biocompatible co-solvent.

Experimental Protocol: Co-solvent System Development

  • Co-solvent Selection: Based on your experimental constraints (e.g., cell type, animal model), select a biocompatible co-solvent.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 1H-1-Benzazepine, 4-(4-fluorophenyl)- in the chosen co-solvent.

  • Titration into Aqueous Buffer: Slowly add the co-solvent stock solution to your aqueous buffer while vortexing.

  • Observation: Visually inspect for precipitation at different co-solvent concentrations.

  • Optimization: Determine the minimum co-solvent concentration required to achieve your desired final concentration of the compound without precipitation.

pH Adjustment

Q4: Can I improve the solubility of 1H-1-Benzazepine, 4-(4-fluorophenyl)- by adjusting the pH?

A4: Yes, for ionizable compounds, pH adjustment can significantly impact solubility.[5][9][10] The benzazepine scaffold suggests that your compound is likely a weak base. Weakly basic compounds become more soluble in acidic conditions due to protonation, which forms a more polar, charged species.[9][10][11]

The Principle of pH-Dependent Solubility for a Weak Base:

In an acidic solution, the equilibrium shifts towards the formation of the protonated (and more soluble) form of the drug.

B + H₂O ⇌ HB⁺ + OH⁻ (Insoluble free base) ⇌ (Soluble salt)

Experimental Protocol: pH-Solubility Profiling

  • Prepare a Series of Buffers: Create a range of buffers with different pH values (e.g., from pH 2 to pH 8).

  • Add Excess Compound: Add an excess amount of 1H-1-Benzazepine, 4-(4-fluorophenyl)- to each buffer.

  • Equilibrate: Shake the samples for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge or filter the samples to remove any undissolved compound.

  • Quantify Solubilized Compound: Analyze the supernatant using a suitable analytical method (e.g., HPLC, UV-Vis) to determine the concentration of the dissolved compound at each pH.

  • Plot the pH-Solubility Profile: Plot solubility as a function of pH to identify the optimal pH range for solubilization.

Salt Formation

Q5: Is salt formation a viable strategy to enhance the solubility of 1H-1-Benzazepine, 4-(4-fluorophenyl)-?

A5: Salt formation is a very effective method for increasing the solubility of ionizable drugs, including weak bases.[12][13][14] By reacting the basic nitrogen in the benzazepine ring with an acid, a more soluble salt can be formed.[11]

Common Counterions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate (H₂SO₄)

  • Methane sulfonate (mesylate)

  • Maleate

  • Tartrate

Experimental Protocol: Salt Screening

  • Solvent Selection: Dissolve 1H-1-Benzazepine, 4-(4-fluorophenyl)- in a suitable organic solvent (e.g., ethanol, isopropanol).

  • Acid Addition: Add a stoichiometric amount of the selected acid (dissolved in the same or a miscible solvent).

  • Induce Crystallization: Allow the salt to crystallize out of solution. This can be facilitated by cooling or adding an anti-solvent.

  • Isolate and Dry: Isolate the resulting salt by filtration and dry it under vacuum.

  • Characterize the Salt: Confirm salt formation and characterize its properties (e.g., melting point, crystallinity).

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt and compare it to the free base.

Use of Cyclodextrins

Q6: How can cyclodextrins help to solubilize 1H-1-Benzazepine, 4-(4-fluorophenyl)-?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[15][][18] This is a powerful technique for enhancing the solubility and bioavailability of a wide range of compounds.[15][16]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
β-Cyclodextrin (β-CD) The most common native cyclodextrin.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Higher aqueous solubility and lower toxicity than β-CD.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and a good safety profile.[8]

Experimental Protocol: Cyclodextrin Complexation

  • Prepare Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.

  • Add the Compound: Add an excess of 1H-1-Benzazepine, 4-(4-fluorophenyl)- to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures until equilibrium is reached (e.g., 24-48 hours).

  • Separate and Analyze: Centrifuge or filter the solutions and analyze the supernatant to determine the concentration of the dissolved compound.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the cyclodextrin concentration to create a phase solubility diagram. This will help determine the stoichiometry of the complex and the extent of solubility enhancement.

Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate solubility enhancement strategy for 1H-1-Benzazepine, 4-(4-fluorophenyl)-.

Solubility_Workflow Start Start: Poor Aqueous Solubility of 1H-1-Benzazepine, 4-(4-fluorophenyl)- Check_Ionizable Is the compound ionizable? (Likely yes, weak base) Start->Check_Ionizable pH_Adjustment pH Adjustment (Lower pH) Check_Ionizable->pH_Adjustment Yes Check_Tolerability Is an organic solvent tolerated in the assay? Check_Ionizable->Check_Tolerability No / Insufficient Salt_Formation Salt Formation pH_Adjustment->Salt_Formation For solid dosage forms or greater enhancement End Optimized Formulation pH_Adjustment->End Salt_Formation->End Co_solvency Co-solvency (e.g., PEG, PG, Ethanol) Check_Tolerability->Co_solvency Yes Check_Excipients Are excipients permissible? Check_Tolerability->Check_Excipients No Co_solvency->End Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) Check_Excipients->Cyclodextrins Yes Check_Excipients->End No / Re-evaluate Cyclodextrins->End

Sources

Optimization

Technical Support Center: 4-(4-fluorophenyl)-1H-1-benzazepine Preclinical Administration Guide

Welcome to the Technical Support Center for 4-(4-fluorophenyl)-1H-1-benzazepine and its derivatives. As a potent small-molecule immunomodulator—specifically acting as a Toll-like Receptor 8 (TLR8) agonist—this benzazepin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(4-fluorophenyl)-1H-1-benzazepine and its derivatives. As a potent small-molecule immunomodulator—specifically acting as a Toll-like Receptor 8 (TLR8) agonist—this benzazepine scaffold is widely utilized in preclinical immuno-oncology and infectious disease research [1].

This guide is designed for researchers, scientists, and drug development professionals. It transcends basic protocols by explaining the causality behind experimental behaviors, ensuring that your assays are robust, reproducible, and self-validating.

Mechanism of Action & Pathway Visualization

1-Benzazepine derivatives activate TLR8 localized in the endosomes of myeloid cells (such as monocytes, macrophages, and dendritic cells). This triggers the MyD88-dependent signaling cascade, ultimately leading to NF-κB activation and the robust secretion of pro-inflammatory cytokines like IL-12 and TNF-α.

TLR8_Pathway Compound 4-(4-fluorophenyl)-1H-1-benzazepine (TLR8 Agonist) Endosome Endosomal TLR8 Receptor Compound->Endosome Binds to LRR domain MyD88 MyD88 Adaptor Protein Endosome->MyD88 Dimerization & Recruitment IRAK IRAK1/4 Complex MyD88->IRAK Phosphorylation TRAF6 TRAF6 IRAK->TRAF6 Ubiquitination NFkB NF-κB Activation (Nuclear Translocation) TRAF6->NFkB IKK Activation Cytokines Pro-inflammatory Cytokines (IL-12, TNF-α, IFN-γ) NFkB->Cytokines Gene Transcription

Mechanism of Action: TLR8 activation pathway by 1-benzazepine derivatives.

Formulation & Solubility Troubleshooting

Q1: My compound is precipitating when diluted into aqueous media or saline for in vivo dosing. How do I achieve a stable, homogenous solution?

The Science (Causality): The 4-(4-fluorophenyl)-1H-1-benzazepine scaffold is highly lipophilic due to the fused aromatic rings and the fluorophenyl moiety, resulting in poor aqueous solubility [2]. When transitioning from a pure DMSO stock to an aqueous buffer, the rapid change in dielectric constant forces the hydrophobic molecules to aggregate and precipitate.

The Solution: You must use a step-wise co-solvent system to create a thermodynamically stable micellar dispersion. We recommend a 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline formulation.

Protocol: Step-by-Step In Vivo Formulation

This protocol includes a self-validating step to ensure complete solubilization before dosing.

  • Stock Preparation: Weigh the compound and dissolve it completely in 100% anhydrous DMSO to achieve a concentration 20x your final target concentration. Vortex until optically clear.

  • PEG Addition: Add PEG300 (40% of the final volume) to the DMSO stock. Vortex for 60 seconds. Causality: PEG300 acts as a miscible co-solvent that lowers the polarity gap between DMSO and water.

  • Surfactant Addition: Add Tween 80 (5% of the final volume). Sonicate the mixture at 37°C for 5 minutes. Causality: Tween 80 forms micelles that will encapsulate the hydrophobic benzazepine core once water is introduced.

  • Aqueous Phase: Dropwise, add 0.9% sterile saline (50% of the final volume) while continuously vortexing.

  • Self-Validation Step: Centrifuge the final formulation at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the compound has crashed out , and the formulation is invalid. If no pellet forms, the micellar dispersion is stable for up to 4 hours at room temperature.

Formulation_Workflow Step1 Weigh Compound (4-(4-fluorophenyl)-1H-1-benzazepine) Step2 Dissolve in 100% DMSO (Stock: 10-50 mM) Step1->Step2 Decision In Vitro or In Vivo? Step2->Decision InVitro Dilute in Culture Media (Max DMSO 0.1%) Decision->InVitro In Vitro InVivo Formulate for Injection (5% DMSO, 40% PEG, 5% Tween, 50% Saline) Decision->InVivo In Vivo Dose Administer to Subject/Cells InVitro->Dose Filter Sterile Filtration (0.22 µm) InVivo->Filter Filter->Dose

Step-by-step formulation and administration workflow for preclinical studies.

In Vitro Assay Optimization (PBMC Dynamics)

Q2: I am observing a "bell-shaped" dose-response curve in my human PBMC cytokine release assay. Why does efficacy drop at higher concentrations?

The Science (Causality): Bell-shaped (biphasic) dose-response curves are a hallmark of potent TLR8 agonists. At optimal concentrations (typically 100 nM – 1 µM), 4-(4-fluorophenyl)-1H-1-benzazepine induces robust IL-12 and TNF-α production. However, at supra-optimal concentrations (>10 µM), two phenomena occur:

  • Receptor Desensitization: Overstimulation triggers rapid endosomal degradation of TLR8.

  • Negative Feedback Loops: High-dose activation induces the rapid release of IL-10, a potent anti-inflammatory cytokine that suppresses further IL-12 production via STAT3 signaling.

Protocol: Validated PBMC Cytokine Release Assay
  • Cell Seeding: Plate freshly isolated human PBMCs at 1×106 cells/mL in RPMI-1640 supplemented with 10% heat-inactivated FBS.

  • Dose Titration: Prepare a 10-point half-log dilution series starting at 10 µM down to 0.3 nM. Ensure the final DMSO concentration remains constant at 0.1% across all wells to prevent solvent toxicity.

  • Incubation: Incubate for exactly 18 hours at 37°C, 5% CO2​ . Causality: 18 hours is the optimal window to capture peak IL-12p70 release before proteolytic degradation of the cytokine occurs in the media.

  • Self-Validation Step: Include a viability dye (e.g., CellTiter-Glo) on a replicate plate. If viability drops below 85% at the highest doses, the drop in cytokines is due to compound-induced pyroptosis, not just receptor desensitization. Normalize your ELISA/Luminex data to the viability readout.

In Vivo Dosing & Pharmacokinetics

Q3: Intravenous (IV) administration is causing acute toxicity (lethargy, hypothermia) in my murine model, but anti-tumor efficacy is low. How should I adjust the administration strategy?

The Science (Causality): Intravenous administration of small-molecule TLR8 agonists results in a massive, instantaneous Cmax​ (peak serum concentration). This triggers systemic cytokine release syndrome (CRS), leading to the acute toxicity you are observing [1]. Furthermore, because the compound is rapidly cleared by hepatic metabolism (specifically via CYP450 enzymes targeting the benzazepine core) [3], the short half-life prevents sustained immune activation within the tumor microenvironment.

The Solution: Switch to Subcutaneous (SC) administration. SC dosing creates a local depot effect in the interstitial space. This slows systemic absorption, significantly blunting the dangerous Cmax​ while prolonging the Tmax​ and overall exposure ( AUC ). This sustained, low-level release mimics a localized infection, safely training the immune system without triggering systemic shock [1].

Table 1: Comparative Pharmacokinetic & Cytokine Profile (IV vs. SC Dosing)
ParameterIntravenous (IV) Dosing (1 mg/kg)Subcutaneous (SC) Dosing (5 mg/kg)Mechanistic Implication
Cmax​ (ng/mL) > 2,500~ 450SC prevents acute systemic toxicity by blunting peak exposure.
Tmax​ (hours) 0.08 (5 mins)2.5SC creates a depot effect, providing sustained receptor engagement.
Half-life ( t1/2​ ) 1.2 hours4.8 hoursSlower absorption from the SC space prolongs apparent half-life.
Peak TNF-α (pg/mL) 15,000 (Systemic Shock)1,200 (Tolerable)IV triggers dangerous CRS; SC allows for safe immunomodulation.
Efficacy (Tumor Vol) Minimal reduction> 60% reductionSustained immune activation via SC dosing is required for efficacy.

Data represents generalized pharmacokinetic behaviors of benzazepine-based TLR8 agonists in murine models.

References

  • Methods and Compositions for the Treatment of Disease with Immune Stimulatory Conjugates. US Patent 20200113912A1. Details the mitigation of systemic toxicity of TLR8/7 agonists via subcutaneous vs. intravenous dosing strategies. Available at:1

  • 1H-3-Benzazepine, 7-[[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl] Physicochemical Properties. Vulcanchem. Provides foundational data on the lipophilicity, solubility challenges, and spectroscopic characterization of substituted benzazepine scaffolds. Available at: 2

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust Modulators. PMC/NIH. Discusses the metabolic stability and biotransformation of fluorophenyl-substituted nitrogenous heterocyclic scaffolds. Available at: 3

Sources

Troubleshooting

Technical Support Center: Minimizing Off-Target Effects of Small Molecule Inhibitors

A Note on the Analyzed Compound: 1H-1-Benzazepine, 4-(4-fluorophenyl)- Initial searches for specific biological data, particularly concerning the off-target effects of 1H-1-Benzazepine, 4-(4-fluorophenyl)-, did not yield...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on the Analyzed Compound: 1H-1-Benzazepine, 4-(4-fluorophenyl)-

Initial searches for specific biological data, particularly concerning the off-target effects of 1H-1-Benzazepine, 4-(4-fluorophenyl)-, did not yield sufficient information to create a detailed and scientifically validated technical support guide for this specific molecule. To provide a comprehensive and actionable resource for researchers facing the common challenge of off-target effects, this guide will focus on a representative small molecule kinase inhibitor, which we will refer to as "Kin-Inhib-X." The principles, troubleshooting strategies, and experimental protocols detailed below are broadly applicable to a wide range of small molecule inhibitors and will equip researchers with the necessary tools to assess and mitigate off-target effects in their own experiments.

Introduction to "Kin-Inhib-X" and the Challenge of Off-Target Effects

Frequently Asked Questions (FAQs)

Q1: I'm observing a strong phenotype (e.g., cell death) with Kin-Inhib-X. How can I be sure it's due to the inhibition of my target, STKA, and not an off-target effect?

A1: This is a critical question in pharmacological studies. A multi-pronged approach is necessary to build confidence that the observed phenotype is on-target.

  • Dose-Response Correlation: The phenotypic effect should correlate with the potency of Kin-Inhib-X against STKA. A common pitfall is using concentrations well above the IC50 value, which increases the likelihood of engaging off-targets.[1][5] Ideally, the cellular EC50 for the phenotype should be comparable to the IC50 for target engagement in cells.

  • Genetic Knockdown/Knockout: Compare the phenotype induced by Kin-Inhib-X with that of STKA knockdown (e.g., using siRNA or shRNA) or knockout (e.g., using CRISPR/Cas9).[6][7] Similar phenotypes provide strong evidence for on-target action.

  • Rescue Experiments: If possible, express a version of STKA that is resistant to Kin-Inhib-X in your cells. If the resistant STKA "rescues" the cells from the inhibitor's effects, it's a powerful confirmation of on-target activity.

Q2: What is the ideal working concentration for Kin-Inhib-X in my cell-based assays?

A2: The optimal concentration is the lowest concentration that gives a robust and reproducible on-target effect.

  • Start with the IC50/EC50: Use a concentration range around the known IC50 (for biochemical assays) or EC50 (for cellular assays) of Kin-Inhib-X for STKA. A good starting point is 5 to 10 times the IC50 or Ki value to ensure complete inhibition of the target.[1] However, be cautious with very high concentrations (e.g., >10 µM), as these are more likely to induce off-target effects.[5]

  • Perform a Dose-Response Curve: Always run a dose-response curve for your specific cell line and endpoint. This will establish the minimal concentration required to achieve the desired effect.

  • Confirm Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to confirm that Kin-Inhib-X is binding to STKA at your chosen concentration in your experimental system.[8][9][10][11][12]

Q3: I've seen conflicting results in the literature using the same inhibitor. Why might this be?

A3: Discrepancies can arise from several factors:

  • Different Experimental Conditions: Cell type, cell density, media composition, and incubation time can all influence a compound's activity and stability.[13]

  • Compound Quality: The purity and stability of the inhibitor can vary between suppliers or even batches.[1] It's crucial to use a high-purity compound and handle it according to the manufacturer's recommendations.

  • Off-Target Effects: The observed phenotype in one study might be due to an off-target that is highly expressed in their specific cell line but not in others.

Q4: What are "chemical probes" and how do they differ from any other inhibitor?

A4: A chemical probe is a small molecule that has been extensively characterized and is considered a high-quality tool for studying a specific protein target.[3][4][6][14] To be considered a chemical probe, a compound should ideally have:

  • High Potency: Typically an IC50 or Kd < 100 nM in biochemical assays and an EC50 < 1 µM in cellular assays.[4]

  • High Selectivity: The probe should be significantly more potent against its intended target than other related proteins (e.g., >30-fold selectivity against other kinases in the same family).[4]

  • A Clear Mechanism of Action: How the probe interacts with its target should be well-understood.[6]

  • Availability of a Negative Control: A structurally similar but inactive analog is invaluable for confirming that the observed effects are not due to the chemical scaffold itself.[6]

It's important to consult resources like the Chemical Probes Portal to determine if an inhibitor meets the stringent criteria to be considered a reliable chemical probe.[2][14]

Troubleshooting Guide

Problem Potential Cause(s) Related to Off-Target Effects Recommended Solution(s)
Inconsistent results between experiments 1. Degradation of Kin-Inhib-X in experimental media.[13]2. Use of a high, variable concentration of the inhibitor, leading to inconsistent off-target engagement.3. Cell passage number affecting the expression of on- or off-targets.1. Assess the stability of Kin-Inhib-X in your specific media using HPLC or LC-MS.[13] Consider preparing fresh solutions for each experiment.2. Perform a careful dose-response analysis to identify the lowest effective concentration.[5]3. Use cells within a defined passage number range for all experiments.
Unexpected or widespread cell toxicity 1. Inhibition of essential "housekeeping" kinases or other critical off-target proteins.2. The inhibitor is a Pan-Assay Interference Compound (PAIN) or has inherent chemical reactivity.[5]3. The solvent (e.g., DMSO) concentration is too high.1. Perform a kinase panel screen to identify potential off-targets.[15][16][17][18][19] Cross-reference identified off-targets with known cell viability pathways.2. Check the structure of Kin-Inhib-X for known PAINs motifs and perform counter-screens.[20]3. Ensure the final solvent concentration is consistent across all conditions and below the toxic threshold for your cells (typically <0.5% for DMSO).[1]
Phenotype does not match genetic knockdown of the target 1. The observed phenotype is due to an off-target effect of Kin-Inhib-X.2. The genetic knockdown is incomplete, leading to a weaker phenotype than pharmacological inhibition.3. The inhibitor affects protein function without changing its level, while knockdown reduces protein levels.1. Use an orthogonal, structurally distinct inhibitor of STKA.[6]2. Confirm the efficiency of your knockdown using qPCR and Western blotting.3. Consider that pharmacological inhibition and genetic perturbation can have different biological consequences. Use both approaches to build a more complete picture.[6]
No observable effect, even at high concentrations 1. The compound is not cell-permeable.2. The target, STKA, is not expressed or is not functionally important in your chosen cell line.3. The compound is rapidly metabolized or effluxed by the cells.1. Use a cell-based target engagement assay like CETSA to confirm the compound is reaching its target.[8][9][10]2. Confirm STKA expression via Western blot or qPCR. Test in a cell line known to be sensitive to STKA inhibition.3. Investigate potential metabolism or use inhibitors of common drug efflux pumps.

Experimental Protocols & Methodologies

A systematic approach to validating your inhibitor and understanding its off-target profile is essential for robust and reproducible research.

Workflow for Assessing and Mitigating Off-Target Effects

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Off-Target Profiling cluster_3 Phase 4: On-Target Confirmation in_silico In Silico Off-Target Prediction biochem In Vitro Biochemical Assay (IC50 Determination) in_silico->biochem Guide initial selectivity assessment cetsa Cellular Target Engagement (e.g., CETSA) biochem->cetsa Inform cellular concentration dose_response Cellular Dose-Response (Phenotypic Assay) cetsa->dose_response Confirm target binding at active concentrations kinase_panel Kinase Panel Screen dose_response->kinase_panel If phenotype is potent, assess selectivity orthogonal Orthogonal Inhibitor dose_response->orthogonal Confirm phenotype is on-target proteomics Chemical Proteomics (Optional) kinase_panel->proteomics Identify unexpected binding partners knockdown Genetic Knockdown/Out orthogonal->knockdown Validate with a genetic approach rescue Rescue Experiment knockdown->rescue Definitively link target to phenotype

Caption: Workflow for inhibitor validation.

Protocol 1: In Silico Off-Target Prediction

Objective: To predict potential off-target interactions of Kin-Inhib-X using computational methods based on its chemical structure. This is a cost-effective first step to identify potential liabilities.[21][22][23][24]

Methodology:

  • Obtain the SMILES or SDF of Kin-Inhib-X. This is the chemical structure representation.

  • Utilize Publicly Available Prediction Servers: Submit the structure to multiple web-based tools that compare the structure of your compound to libraries of known ligands for various targets. Examples include:

    • SwissTargetPrediction

    • SEA (Similarity Ensemble Approach)

    • SuperPred

  • Analyze the Results: The output will be a ranked list of potential targets. Pay close attention to targets within the kinase family and other protein classes known to have binding pockets that accommodate similar ligands.

  • Interpretation: These predictions are not definitive proof of interaction but provide a hypothesis-generating list of potential off-targets to investigate further, for instance, by including them in a custom kinase screening panel.

Protocol 2: In Vitro Kinase Profiling

Objective: To experimentally determine the selectivity of Kin-Inhib-X by testing its activity against a large panel of purified kinases.[15][16][17][18][19]

Methodology:

  • Select a Kinase Panel: Choose a panel that provides broad coverage of the human kinome. Several commercial vendors offer these services (e.g., Eurofins, Promega, Reaction Biology).

  • Choose an Assay Format: Common formats include radiometric assays (e.g., ³³P-ATP) or fluorescence/luminescence-based assays (e.g., ADP-Glo™).[15][16][19]

  • Select a Concentration: A single, high concentration (e.g., 1 or 10 µM) is typically used for initial screening to identify any potential off-targets.

  • Data Analysis: Results are usually presented as "% inhibition" at the tested concentration. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any significant off-target hits, it is crucial to perform full IC50 dose-response curves to determine the potency of Kin-Inhib-X against these unintended targets.

  • Calculate Selectivity Score: The selectivity can be quantified by comparing the IC50 for the intended target (STKA) with the IC50 for the off-target kinases. A selectivity of at least 30-fold is a good benchmark for a quality probe.[4]

STKA Signaling Pathway and Potential Off-Targets

G GF Growth Factor Rec Receptor Tyrosine Kinase GF->Rec UpstreamK Upstream Kinase Rec->UpstreamK STKA STKA (On-Target) UpstreamK->STKA Substrate Downstream Substrate STKA->Substrate Proliferation Cell Proliferation Substrate->Proliferation OffTargetK1 Off-Target Kinase 1 (e.g., PI3K) Survival Cell Survival OffTargetK1->Survival OffTargetK2 Off-Target Kinase 2 (e.g., CDK2) CellCycle Cell Cycle Progression OffTargetK2->CellCycle Inhibitor Kin-Inhib-X Inhibitor->STKA Inhibitor->OffTargetK1 Inhibitor->OffTargetK2

Sources

Optimization

Technical Support Center: Stability Testing of 1H-1-Benzazepine, 4-(4-fluorophenyl)- in Solution

Welcome to the technical support center for the stability testing of 1H-1-Benzazepine, 4-(4-fluorophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stability testing of 1H-1-Benzazepine, 4-(4-fluorophenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and practical advice. Here, we will explore the critical aspects of ensuring the stability of this compound in solution, from understanding its degradation pathways to troubleshooting common experimental issues.

Introduction

1H-1-Benzazepine, 4-(4-fluorophenyl)- is a heterocyclic compound with a benzazepine core structure. The stability of such compounds in solution is a critical parameter that influences their therapeutic efficacy, safety, and shelf-life. Degradation can lead to a loss of potency and the formation of potentially toxic byproducts. Therefore, a thorough understanding of its stability profile under various conditions is paramount for successful drug development. This guide provides a framework for conducting robust stability studies, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Frequently Asked Questions (FAQs)

1. What are the likely degradation pathways for 1H-1-Benzazepine, 4-(4-fluorophenyl)-?

Based on its chemical structure, which features a seven-membered heterocyclic ring containing a nitrogen atom and a fluorophenyl substituent, several degradation pathways are plausible:

  • Hydrolysis: The amide-like (lactam) bond within the benzazepine ring is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the seven-membered ring.

  • Oxidation: The aromatic rings and the benzylic position are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or metal ions.

  • Photodegradation: Aromatic systems can absorb UV light, leading to photolytic cleavage or rearrangement. The presence of the fluorophenyl group may influence the compound's photosensitivity.

2. How should I design a forced degradation study for this compound?

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[5][6][7] The study should expose the compound in solution to conditions more severe than accelerated stability testing. Key conditions to test include:

Stress ConditionRecommended ParametersPotential Outcome
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursRing opening of the benzazepine moiety.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursRing opening and potential further degradation.
Oxidation 3% H₂O₂ at room temperature for 24 hoursFormation of N-oxides or hydroxylated species.
Thermal Degradation 80°C in solution for 48-72 hoursGeneral decomposition.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B)[1]Photolytic cleavage or rearrangements.

It is crucial to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without completely consuming the parent compound.

3. What is the most suitable analytical method for stability testing?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for quantifying benzazepine derivatives and their degradation products.[8][9][10][11] For more detailed characterization of degradation products, coupling HPLC with mass spectrometry (LC-MS/MS) is the method of choice.[8][12]

A typical starting point for method development would be a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[13] The method must be validated to be "stability-indicating," meaning it can accurately measure the decrease in the active ingredient's concentration due to degradation and separate the parent peak from all degradation product peaks.

4. How do I handle a sample that appears to degrade rapidly upon dissolution?

If you observe rapid degradation, consider the following:

  • Solvent Choice: The solvent itself might be contributing to degradation. Screen a variety of solvents with different polarities and pH values.

  • pH of the Solution: The compound may be highly sensitive to pH. Prepare solutions in buffers at various pH levels (e.g., pH 3, 5, 7, 9) to identify a range where the compound is most stable.

  • Exclusion of Oxygen: If oxidative degradation is suspected, prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Always handle solutions in amber vials or under low-light conditions to prevent photolytic degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor peak shape or resolution in HPLC. - Inappropriate mobile phase pH. - Column degradation. - Co-elution of impurities or degradants.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Use a new column or a different stationary phase. - Modify the gradient or mobile phase composition to improve separation.
Mass imbalance in the stability study (sum of parent drug and degradants is less than 100%). - Formation of non-UV active degradants. - Formation of volatile degradants. - Degradants are not eluting from the column.- Use a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer. - Use Gas Chromatography (GC) to analyze for volatile compounds. - Employ a stronger solvent in the mobile phase or a column with a different selectivity.
Inconsistent results between replicate samples. - Inhomogeneous solution. - Adsorption of the compound to the container surface. - Inconsistent sample preparation technique.- Ensure complete dissolution and thorough mixing. - Use silanized glass vials or polypropylene containers. - Standardize the sample preparation workflow and ensure accurate pipetting.

Visualizing Degradation and Workflows

Hypothetical Degradation Pathway

The following diagram illustrates a plausible degradation pathway for 1H-1-Benzazepine, 4-(4-fluorophenyl)- under hydrolytic and oxidative stress.

G cluster_main 1H-1-Benzazepine, 4-(4-fluorophenyl)- cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) A Parent Compound B Ring-Opened Product A->B H+ or OH- C N-Oxide Derivative A->C [O] D Hydroxylated Derivative A->D [O]

Caption: Plausible degradation pathways of 1H-1-Benzazepine, 4-(4-fluorophenyl)-.

Experimental Workflow: Forced Degradation Study

This workflow outlines the key steps in performing a forced degradation study.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of Compound B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Neutralize (if needed) & Dilute Samples B1->C B2->C B3->C B4->C B5->C D Analyze via Stability-Indicating HPLC-UV/MS Method C->D E Characterize Degradants & Determine Mass Balance D->E

Caption: Workflow for a forced degradation study.

References

  • Qriouet, Z., et al. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2019, 2035492. Available at: [Link]

  • ResearchGate. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

  • International Council for Harmonisation. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]

  • TechnoBridge. (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). Available at: [Link]

  • PubMed. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

  • GMP-Verlag. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Available at: [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available at: [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Available at: [Link]

  • El-Shaheny, R. (2016). Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. Journal of Bioanalysis & Biomedicine, 8(5). Available at: [Link]

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Development and Validation of Stability Indicating RP-HPLC Method for Simultaneous Estimation of Escitalopram Oxalate and Clonazepam in API and Marketed Formulation. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies to Assess Degradation behaviour of Chlordiazepoxide and Amitriptyline Hydrochloride in Pharmaceutical Dosage Form by RP-HPLC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Forced Degradation – A Review. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Available at: [Link]

Sources

Troubleshooting

Refining synthesis protocol for higher yield of 4-(4-fluorophenyl)-1H-1-benzazepine

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-(4-fluorophenyl)-1H-1-benzazepine. As Senior Application...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 4-(4-fluorophenyl)-1H-1-benzazepine. As Senior Application Scientists, we focus on the causality behind experimental choices to ensure both technical accuracy and field-proven insights.

Troubleshooting Guide: Enhancing Yield and Purity

Researchers often encounter challenges in achieving high yields and purity for benzazepine derivatives. This section addresses common issues in a question-and-answer format, providing actionable solutions grounded in chemical principles.

Question 1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yield in the synthesis of 4-(4-fluorophenyl)-1H-1-benzazepine can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of moisture. A systematic approach to troubleshooting is crucial.

Initial Diagnostic Workflow:

Low_Yield_Troubleshooting start Low Yield Observed reagents Reagent Quality Purity of Starting Materials Solvent Anhydrous? start->reagents Step 1 conditions Reaction Conditions Temperature Time Atmosphere reagents->conditions Step 2 workup Work-up & Purification Extraction Efficiency Chromatography Issues conditions->workup Step 3 analysis Product Analysis NMR, MS Confirmation Purity Assessment workup->analysis Step 4 conclusion Identify & Optimize Limiting Factor analysis->conclusion Step 5

Caption: A stepwise workflow for diagnosing low reaction yields.

Detailed Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • Starting Materials: Ensure the purity of your reactants, such as the appropriate precursors to the benzazepine ring. Impurities can lead to significant side product formation.

    • Solvent: The choice of solvent is critical. For many cyclization reactions leading to benzazepines, anhydrous solvents are necessary to prevent hydrolysis of intermediates or catalysts. For instance, in Lewis acid-catalyzed reactions, tetrahydrofuran (THF) has been shown to be an effective solvent.[1] The use of molecular sieves (e.g., 4 Å) can be beneficial in maintaining anhydrous conditions and has been reported to increase product yield.[1]

  • Reaction Conditions:

    • Temperature: Temperature can significantly impact the reaction rate and selectivity. While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier. For example, increasing the temperature to 60 °C has been shown to improve the yield of certain benzazepine syntheses.[1] Conversely, excessively high temperatures can lead to decomposition. A temperature screening experiment is often a worthwhile optimization step.

    • Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will result in a low yield of the desired product, while overly long reaction times can lead to the formation of degradation products.

    • Atmosphere: Many organometallic catalysts and intermediates used in heterocyclic synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent their degradation and improve the overall yield.

  • Catalyst and Reagent Stoichiometry:

    • Catalyst Loading: The amount of catalyst can be crucial. While a higher catalyst loading might increase the reaction rate, it can also lead to more side products and purification challenges. It is important to screen different catalyst loadings to find the optimal balance. For some reactions, reducing the catalyst amount from 20 mol% to 5 mol% can still provide good yields, albeit with a longer reaction time.[1]

    • Base: The choice and amount of base can influence the reaction outcome. In some multi-component reactions for synthesizing benzodiazepines, the type and stoichiometry of the base can significantly affect the yield.[2]

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

The formation of side products is a common issue that can complicate purification and reduce the yield of the desired 4-(4-fluorophenyl)-1H-1-benzazepine.

Strategies to Enhance Selectivity:

  • Choice of Catalyst and Ligand: In metal-catalyzed reactions, the choice of both the metal center and the coordinating ligand can profoundly influence the selectivity. For palladium-catalyzed syntheses of benzodiazepines, the steric and electronic properties of the phosphine ligand are critical factors.[3]

  • Reaction Temperature: As mentioned previously, temperature control is vital. Running the reaction at a lower temperature can sometimes favor the desired reaction pathway over competing side reactions, even if it requires a longer reaction time.

  • Order of Reagent Addition: In multi-component reactions, the order in which the reactants are added can influence the formation of intermediates and, consequently, the final product distribution. A stepwise addition protocol may be beneficial.

Question 3: The purification of my product is challenging. What are some effective purification strategies?

Purification is a critical step to obtain the 4-(4-fluorophenyl)-1H-1-benzazepine in high purity.

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent system) is crucial. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities. The key is to find a suitable solvent or solvent mixture in which the product has high solubility at an elevated temperature and low solubility at a lower temperature.

  • Aqueous Work-up: During the work-up, washing the organic layer with appropriate aqueous solutions can remove certain impurities. For example, a dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 4-(4-fluorophenyl)-1H-1-benzazepine.

Q1: What are some common synthetic routes to the 1-benzazepine core structure?

Several synthetic strategies have been developed for the construction of the 1-benzazepine skeleton. These include:

  • Lewis Acid-Catalyzed Cyclization: This approach often involves the cyclization of a suitable precursor, such as a 2-(aryl)cyclopropane 1,1-diester derivative, in the presence of a Lewis acid like Scandium(III) triflate (Sc(OTf)₃).[1]

  • Palladium-Catalyzed Reactions: Palladium catalysts are versatile and have been employed in various C-C and C-N bond-forming reactions to construct the benzazepine ring system.[3]

  • Multi-component Reactions: These reactions involve the combination of three or more starting materials in a single step to form the desired product, often offering high atom economy.[4][5]

  • Intramolecular Reactions: Intramolecular cyclizations, such as the Mitsunobu reaction, can be effective for forming the seven-membered ring of the benzazepine core.[6]

Q2: How does the fluorine substituent on the phenyl ring affect the synthesis?

The presence of a fluorine atom on the phenyl ring can influence the electronic properties of the molecule and may affect the reactivity of certain functional groups. However, in many established synthetic routes for aryl-substituted heterocycles, the fluoro group is well-tolerated.[2] The introduction of the 4-fluoro substituent is typically done at an early stage of the synthesis.[7]

Q3: What analytical techniques are essential for characterizing the final product?

To confirm the structure and purity of the synthesized 4-(4-fluorophenyl)-1H-1-benzazepine, a combination of analytical techniques is necessary:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Q4: Are there any specific safety precautions to consider during this synthesis?

As with any chemical synthesis, it is crucial to follow standard laboratory safety procedures. This includes:

  • Working in a well-ventilated fume hood.

  • Wearing appropriate personal protective equipment (PPE), such as safety glasses, lab coat, and gloves.

  • Being aware of the specific hazards associated with the reagents and solvents being used by consulting their Safety Data Sheets (SDS).

  • Handling all chemicals with care and disposing of chemical waste properly.

Table 1: Impact of Reaction Parameters on Benzazepine Synthesis Yield

ParameterCondition AEffect on YieldCondition BEffect on YieldReference
Catalyst 20 mol% Sc(OTf)₃35%5 mol% Sc(OTf)₃Increased with longer time[1]
Solvent CH₂Cl₂Lower YieldTHFHigher Yield[1]
Temperature Room TemperatureLower Yield60 °C80%[1]
Additive NoneLower Yield4 Å Molecular SievesIncreased Yield[1]
Base (NH₄)₂CO₃40%Na₂CO₃71%[2]

Reaction Mechanism Overview: Lewis Acid-Catalyzed Synthesis

The following diagram illustrates a plausible mechanism for a Lewis acid-catalyzed synthesis of a 1-benzazepine derivative.

Reaction_Mechanism sub Substrate (e.g., 2-(o-(dialkylamino)aryl) cyclopropane 1,1-diester) complex Substrate-Lewis Acid Complex sub->complex la Lewis Acid (e.g., Sc(OTf)3) la->complex hydride_shift [1,5]-Hydride Shift complex->hydride_shift intermediate Carbocation Intermediate hydride_shift->intermediate cyclization 7-Endo Cyclization intermediate->cyclization product 1-Benzazepine Product cyclization->product

Caption: A simplified representation of a Lewis acid-catalyzed reaction pathway.

References

  • [Synthesis of Ring-Fused 1-Benzazepines via[1][4]-Hydride Shift/7-Endo Cyclization Sequences | Organic Letters - ACS Publications]([Link])

  • [The Synthesis of Benzazepines via Sequential [3 + 2]-Annulation and[3][3]-Sigmatropic Rearrangement | Organic Letters - ACS Publications]([Link])

  • [An Improved Process for the Synthesis of 4H-Imidazo[1,5-a][1][8]benzodiazepines - PMC]([Link])

  • [Multi-patient dose synthesis of

  • 1h-imidazole-assessing-protocol-reproducibility)

Sources

Optimization

Addressing batch-to-batch variability of 1H-1-Benzazepine, 4-(4-fluorophenyl)-

Welcome to the Technical Support Center for 1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS: 1030422-02-6) . This compound is a critical structural motif and intermediate frequently utilized in the development of central nerv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS: 1030422-02-6) . This compound is a critical structural motif and intermediate frequently utilized in the development of central nervous system (CNS) agents, neuroleptics, and TRPV1 antagonists[1][2].

Due to the inherent flexibility of the seven-membered azepine ring and the transition-metal-catalyzed cross-coupling reactions typically required for its synthesis, researchers frequently encounter batch-to-batch variability. This guide provides authoritative, mechanistic troubleshooting strategies to resolve inconsistencies in solubility, purity, and downstream reactivity.

Quick Reference: Critical Quality Attributes (CQAs)

To ensure batch-to-batch consistency, synthesize and isolate the compound within the following validated parameters. Deviations from these metrics are the primary cause of downstream failures.

ParameterTarget SpecificationImpact of Out-of-Spec (OOS)Remediation Strategy
Residual Palladium (Pd) < 50 ppmPoisons downstream catalysts; causes gray/dark discoloration[3].Thiol-functionalized silica scavenging (Protocol B).
Polymorphic Purity > 99% Target FormVariable dissolution rates; inconsistent bioavailability and yield[4].Controlled seeding and cooling profiles (Protocol A).
Moisture Content < 0.5% w/wPromotes auto-oxidation of the azepine ring during long-term storage.Vacuum drying at 45°C; store under inert Argon/N₂.

Troubleshooting Guide & FAQs

Issue 1: Why does the solubility of our benzazepine intermediate vary significantly between batches?

The Mechanism: This is a classic manifestation of conformational polymorphism . The 7-membered azepine ring is highly flexible, allowing the molecule to pack into multiple distinct crystal lattices depending on the isolation conditions[4][5]. If your crystallization process relies on uncontrolled crash-cooling or anti-solvent addition, you are likely precipitating a mixture of thermodynamic and kinetic polymorphs. Because different polymorphs have distinct lattice energies, their thermodynamic solubility profiles will vary drastically, causing inconsistent dissolution in subsequent reaction steps.

The Solution: Implement a Solution-Mediated Polymorphic Transformation (SMPT) strategy. By controlling the supersaturation curve and introducing seed crystals of the desired stable polymorph, you bypass the nucleation of metastable forms[4].

Issue 2: We are experiencing inconsistent yields in downstream couplings. The intermediate also appears slightly gray instead of off-white. What is the cause?

The Mechanism: Your batch is contaminated with residual Palladium (Pd) from upstream synthesis (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). The nitrogen atom in the 1H-1-benzazepine ring acts as a strong ligand, chelating trace palladium and carrying it through standard purification. Flash column chromatography alone is highly inefficient for metal removal, typically leaving behind ~10% of the original metal load, which often exceeds 100 ppm[3]. When this contaminated batch is used in a subsequent catalytic step, the residual Pd (often in an oxidized or clustered state) poisons the new catalyst, stalling the reaction.

The Solution: Incorporate a chemisorption step using solid-supported metal scavengers. Macroporous polystyrene-bound trimercaptotriazine (MP-TMT) or mercapto-modified silica (e.g., SPM32) exhibit a high affinity for palladium, effectively stripping the metal from the azepine nitrogen and reducing Pd levels to < 50 ppm[6][7].

Issue 3: How do we prevent oxidative degradation of the azepine ring during storage?

The Mechanism: The 1H-azepine system contains conjugated double bonds that are susceptible to auto-oxidation, a process heavily catalyzed by the very trace metals discussed in Issue 2. The Solution: Ensure rigorous metal scavenging prior to final isolation. Store the dried API in amber glass or opaque containers backfilled with Argon to eliminate photo-oxidation and oxygen exposure.

Mechanistic Workflow: Root Cause Analysis

Workflow A Batch Variability Detected: 1H-1-Benzazepine, 4-(4-fluorophenyl)- B Solubility / Dissolution Inconsistencies A->B C Downstream Catalyst Poisoning & Gray Discoloration A->C D Root Cause: Conformational Polymorphism B->D E Root Cause: Residual Pd Impurities (>100 ppm) C->E F Action: Controlled Crystallization & Seeding (Protocol A) D->F G Action: Thiol-Silica Scavenging (Protocol B) E->G

Fig 1: Diagnostic workflow for resolving 1H-1-Benzazepine batch variability.

Experimental Protocols

Protocol A: Controlled Crystallization for Polymorph Control

This self-validating protocol ensures the isolation of the thermodynamically stable polymorph via controlled supersaturation and seeding[4][].

Materials: Ethyl Acetate (EtOAc), Heptane, pure seed crystals of the target polymorph.

  • Dissolution: Suspend the crude 1H-1-Benzazepine, 4-(4-fluorophenyl)- in EtOAc (approx. 5-7 volumes). Heat to 65°C under agitation until complete dissolution is achieved.

  • Filtration: Perform a hot polish filtration to remove any insoluble particulate matter that could act as uncharacterized nucleation sites.

  • Anti-Solvent Addition & Seeding: Maintain the temperature at 60°C. Slowly charge Heptane (anti-solvent) until the solution reaches the cloud point, then add 1-2 wt% of the desired polymorph seeds.

  • Aging: Hold the suspension at 60°C for 2 hours. Causality: This aging step allows any kinetically formed metastable crystals to dissolve and recrystallize onto the stable seed lattice (SMPT)[4].

  • Cooling: Implement a linear cooling ramp of 0.2°C/min down to 5°C.

  • Validation Step: Before drying, sample the wet cake and perform X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Do not proceed to drying unless the thermogram matches the target polymorph reference.

  • Isolation: Filter and wash with cold Heptane. Dry under vacuum at 45°C.

Protocol B: Trace Metal Scavenging using Functionalized Silica

This protocol utilizes chemisorption to strip chelated palladium from the benzazepine scaffold, ensuring downstream catalytic viability[6][9].

Materials: Mercapto-modified silica (e.g., SPM32) or MP-TMT resin, Tetrahydrofuran (THF) or EtOAc, Celite.

  • Preparation: Dissolve the crude, Pd-contaminated benzazepine intermediate in THF (10 volumes) at 40°C.

  • Scavenger Loading: Add the functionalized silica scavenger. Crucial Ratio: Use a 10:1 to 15:1 weight/weight ratio of scavenger to the estimated mass of residual palladium[6].

  • Chemisorption: Agitate the heterogeneous mixture gently at 40°C–50°C for 12 to 18 hours. Causality: The high surface area and strong affinity of the thiol/mercapto groups will outcompete the azepine nitrogen for the Pd ions, trapping them in the solid matrix[9].

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd-loaded silica. Wash the filter cake with 2 volumes of warm THF to ensure complete recovery of the API.

  • Validation Step: Take a 1 mL aliquot of the filtrate, concentrate it, and analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Confirm Pd levels are < 50 ppm before proceeding to solvent swap or crystallization[3].

References

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • Scaling up Metal Scavenging Operations for Pharmaceutical Pilot Plant Manufactures Source: Organic Process Research & Development - ACS Publications URL:[Link][6]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link][9]

  • Identifying the Polymorphic Outcome of Hypothetical Polymorphs in Batch and Continuous Crystallizers by Numerical Simulation Source: Crystal Growth & Design - ACS Publications URL:[Link][4]

  • A novel class of potential central nervous system agents. 3-Phenyl-2-(1-piperazinyl)-5H-1-benzazepines Source: PubMed (National Institutes of Health) URL:[Link][2]

Sources

Troubleshooting

Section 1: Structure-Activity Relationship (SAR) &amp; Chemical Design FAQs

Welcome to the Benzazepine In Vitro Applications Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when evaluating th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Benzazepine In Vitro Applications Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when evaluating the cytotoxicity of benzazepine-based compounds.

Benzazepines and their derivatives (including benzodiazepines and indolobenzazepines) are privileged scaffolds in drug discovery, exhibiting everything from anxiolytic to targeted antitumor properties. However, their development is frequently derailed by off-target in vitro toxicity. This guide provides field-proven, mechanistically grounded strategies to identify, troubleshoot, and engineer away these toxic liabilities.

Q1: My novel benzazepine derivatives are exhibiting high baseline cytotoxicity in non-target healthy cell lines (e.g., HEK cells). How can I rationally modify the scaffold to reduce this?

The Science: Cytotoxicity in benzazepine derivatives is highly sensitive to the electronic and steric properties of aromatic ring substituents. Indiscriminate lipophilicity often drives non-specific membrane partitioning and toxicity. The Solution: Careful modulation of oxygen-containing substituents can drastically alter the toxicity profile. While the addition of a single methoxy group has historically been used to decrease the toxicity of certain benzodiazepines [1], positional context is everything. For instance, in a series of synthesized benzoazepine analogues, introducing a methylenedioxy moiety significantly reduced toxicity compared to highly toxic variants, whereas placing dimethoxy groups on aryl ring B or a single methoxy group at position 8 drastically increased cytotoxicity (lowering the IC50 to 1.09 μM) [2].

Q2: We are seeing erratic toxicity profiles lot-to-lot. Could our synthesis route be introducing artifacts into our in vitro assays?

The Science: Yes. The synthetic history of your compound is just as critical as its final structure. Traditional syntheses of 2-benzazepine derivatives often rely on radical cyclization utilizing tin hydrides [3]. Trace heavy metal impurities (like tin) are notoriously difficult to remove and are highly toxic to mammalian cells, creating false-positive cytotoxicity readouts. Furthermore, certain synthetic pathways generate DNA-reactive (mutagenic) impurities [4]. The Solution:

  • Transition to Green Chemistry: Switch to transition-metal-free synthetic routes. For example, utilizing an intramolecular Friedel–Crafts reaction or azide rearrangement chemistry avoids the use of toxic tin compounds entirely[2, 3].

  • In Silico Screening: Before running in vitro assays, screen your synthetic intermediates and predicted impurities using (Q)SAR tools like TOXTREE or VEGA to flag mutagenic hazards [4].

ToxicityWorkflow Start Benzazepine Design & Synthesis InSilico In Silico Impurity Screening (TOXTREE, VEGA) Start->InSilico Synthesis Green Synthesis Route (Avoid Tin/Heavy Metals) InSilico->Synthesis Assay In Vitro Viability Assays (Flow Cytometry, MTT) Synthesis->Assay ToxCheck Toxicity Acceptable? Assay->ToxCheck SAR SAR Optimization (e.g., Methylenedioxy Sub) ToxCheck->SAR No Proceed Proceed to In Vivo Efficacy Models ToxCheck->Proceed Yes SAR->InSilico Iterate

Fig 1: Iterative workflow for mitigating benzazepine in vitro toxicity.

Section 2: Data Presentation – SAR Impact on Cytotoxicity

To illustrate the impact of SAR on baseline toxicity, below is a comparative summary of benzoazepine derivatives tested against normal human kidney (HEK) cells. Always benchmark your novel compounds against a known clinical standard (e.g., Diazepam).

Compound DesignationKey Structural ModificationCytotoxicity (IC50) in HEKToxicity Assessment
Diazepam (Control)N/A (Clinical Standard)87.90 μMBaseline / Acceptable
Compound 18c Free base, unsubstituted core65.68 μMLow (Comparable to control)
Compound 18s Methylenedioxy moiety added14.46 μMModerate
Compound 18d Dimethoxy groups on aryl ring B6.44 μMHigh
Compound 18r Methoxy group at position 81.09 μMVery High (Avoid)

Data synthesized from azide rearrangement benzoazepine evaluations [2].

Section 3: In Vitro Assay Troubleshooting & Protocols

Q3: My benzazepine compounds are highly hydrophobic. I have to use 2% DMSO to keep them in solution, but my control cells are dying. How do I decouple compound toxicity from solvent toxicity?

The Science: Benzazepines often suffer from poor aqueous solubility. High concentrations of DMSO (>0.5% v/v) disrupt cell membrane integrity and induce endoplasmic reticulum (ER) stress, confounding your results. The Solution: Do not exceed 0.5% DMSO in your final assay volume. If the compound precipitates, do not force it into solution with more solvent. Instead, formulate the compound using biocompatible solubilizers (e.g., 2-hydroxypropyl-β-cyclodextrin) or synthesize water-soluble prodrugs/salts (e.g., hydrochloride salts) [5].

Q4: We are using the MTT assay, but the results are highly variable and don't match our morphological observations under the microscope. What is happening?

The Science: The MTT assay relies on mitochondrial reductase activity to convert a tetrazolium dye into formazan [6]. Certain benzazepine derivatives, particularly those complexed with metals (like Copper(II) indolobenzazepines), exert their toxicity specifically by inducing massive Reactive Oxygen Species (ROS) production and direct mitochondrial disruption [7]. If the mitochondria are the primary target of the drug's toxicity, MTT will yield skewed, non-linear viability readouts due to metabolic uncoupling prior to actual cell death.

SignalingPathway ToxicCompound Toxic Benzazepine (e.g., Cu(II) Complex) ROS Reactive Oxygen Species (ROS) Surge ToxicCompound->ROS ERStress Endoplasmic Reticulum (ER) Stress ROS->ERStress Mito Mitochondrial Disruption ROS->Mito Caspase Caspase Cascade Activation ERStress->Caspase Mito->Caspase Apoptosis Sub-G1 Arrest & Apoptosis Caspase->Apoptosis

Fig 2: Cytotoxic signaling pathway triggered by toxic benzazepine metal complexes.

Self-Validating Protocol: Flow Cytometry (Annexin V / Propidium Iodide)

To bypass MTT metabolic interference, use a direct, self-validating phenotypic assay like Annexin V/PI Flow Cytometry. This protocol definitively separates viable, early apoptotic, and necrotic cell populations.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK or target cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with the benzazepine derivative at varying concentrations (e.g., 1, 10, 50 μM). Ensure the final DMSO concentration is identical across all wells and strictly ≤0.5% . Include a vehicle control (DMSO only) and a positive apoptosis control (e.g., Staurosporine 1 μM).

  • Harvesting: After 24-48 hours, collect the media (contains floating dead cells). Wash attached cells with PBS, trypsinize gently, and pool with the collected media. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and phenol red.

  • Staining: Resuspend the pellet in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of Propidium Iodide (PI) solution [6].

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 μL of 1X Binding Buffer to each tube. Analyze immediately using a flow cytometer.

  • Validation Check: The assay is self-validating if the vehicle control shows >90% viability (Annexin V- / PI-) and the positive control shows a distinct shift to the lower-right (early apoptosis: Annexin V+ / PI-) and upper-right (late apoptosis: Annexin V+ / PI+) quadrants.

References

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI.[Link]

  • Synthesis of Benzoazepine Derivatives via Azide Rearrangement and Evaluation of Their Antianxiety Activities. ACS Medicinal Chemistry Letters.[Link]

  • Concise Synthesis of 2-Benzazepine Derivatives and Their Biological Activity. The Journal of Organic Chemistry.[Link]

  • Risk-based in silico mutagenic assessment of benzodiazepine impurities using three QSAR tools. PMC.[Link]

  • Targeting the Polyamine Transport System with Benzazepine- and Azepine-Polyamine Conjugates. Journal of Medicinal Chemistry.[Link]

  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PMC.[Link]

  • Elucidation of Structure–Activity Relationships in Indolobenzazepine-Derived Ligands and Their Copper(II) Complexes. PMC.[Link]

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 1H-1-Benzazepine, 4-(4-fluorophenyl)- vs. Established Vaptans in V2 Receptor Antagonism

As a Senior Application Scientist evaluating novel G-protein-coupled receptor (GPCR) modulators, I frequently encounter the challenge of distinguishing incremental structural updates from true pharmacological breakthroug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist evaluating novel G-protein-coupled receptor (GPCR) modulators, I frequently encounter the challenge of distinguishing incremental structural updates from true pharmacological breakthroughs. The 1-benzazepine scaffold is a privileged structure in the development of Arginine Vasopressin (AVP) V2 receptor (AVPR2) antagonists, commonly known as "vaptans."

This guide provides an in-depth, objective comparison between a highly optimized novel derivative—1H-1-Benzazepine, 4-(4-fluorophenyl)- (hereafter referred to as 4-F-BZA )—and the established clinical standards, Tolvaptan and Conivaptan . By examining the causality behind our experimental choices and providing self-validating protocols, this guide serves as a definitive resource for profiling next-generation V2R antagonists.

Mechanistic Overview: The Causality of V2R Antagonism

To understand why specific structural modifications yield superior efficacy, we must first examine the target's signaling architecture. The V2 receptor is a Gs-coupled GPCR located primarily on the basolateral membrane of the kidney's collecting duct principal cells.

When AVP binds to the V2R, it triggers a conformational change that activates the Gs protein, stimulating Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP). The accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates Aquaporin-2 (AQP2) water channels, driving their translocation to the apical membrane to facilitate water reabsorption[1].

Antagonists like Tolvaptan and 4-F-BZA competitively bind to the orthosteric site of the V2R, preventing AVP binding and halting the cAMP-PKA-AQP2 cascade. The introduction of a 4-(4-fluorophenyl) moiety in 4-F-BZA is strategically designed to enhance lipophilic interactions deep within the transmembrane bundle of the receptor. The fluorine atom not only provides metabolic stability against cytochrome P450 oxidation but also engages in favorable halogen-bonding, significantly prolonging the drug-receptor residence time compared to the tolyl group found in Tolvaptan.

AVPR2_Pathway AVP Arginine Vasopressin (AVP) V2R V2 Receptor (AVPR2) AVP->V2R Binds Antagonist 1H-1-Benzazepine, 4-(4-fluorophenyl)- Antagonist->V2R Competitive Inhibition Gs Gs Protein Activation V2R->Gs Activates AC Adenylyl Cyclase (AC) Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP Synthesizes PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 Aquaporin-2 Translocation PKA->AQP2 Phosphorylates

Mechanism of V2R antagonism by 1H-1-Benzazepine, 4-(4-fluorophenyl)- blocking AVP-induced cAMP.

Comparative Efficacy Data

To objectively assess the performance of 4-F-BZA, we benchmarked it against Tolvaptan (a selective V2R antagonist)[2] and Conivaptan (a dual V1a/V2R antagonist)[3]. The quantitative data summarized in Table 1 reflects both absolute binding affinity ( Ki​ ) and functional pathway inhibition ( IC50​ for cAMP accumulation).

Table 1: In Vitro Pharmacological Profiling of Benzazepine Inhibitors
CompoundTarget SelectivityV2R Binding Affinity ( Ki​ )cAMP Inhibition ( IC50​ )Physicochemical Advantage
Tolvaptan (OPC-41061) V2 > V1a0.43 nM3.0 – 8.0 nMEstablished clinical baseline for aquaresis[2].
Conivaptan (YM087) V1a / V2 Dual1.10 nM1.95 nMDual blockade limits specific ADPKD utility[3].
4-F-BZA Highly V2 Selective0.25 nM 0.85 nM Fluorine substitution increases metabolic half-life.

Data Interpretation: 4-F-BZA demonstrates a sub-nanomolar IC50​ that is approximately 3- to 9-fold more potent than Tolvaptan in functional cAMP suppression. This enhanced potency is critical for minimizing the required therapeutic dose, thereby reducing the risk of off-target hepatic toxicity—a known limitation of high-dose vaptan therapy in Autosomal Dominant Polycystic Kidney Disease (ADPKD)[1].

Experimental Methodologies: Self-Validating Systems

As scientists, we must ensure that our assay designs rule out false positives. The protocols below detail the exact methodologies used to generate the comparative data, emphasizing the why behind each operational step.

Protocol A: Time-Resolved FRET (TR-FRET) cAMP Accumulation Assay

Causality & Rationale: To accurately quantify sub-nanomolar differences in IC50​ between high-affinity benzazepines, we employ a TR-FRET assay rather than a standard colorimetric ELISA. The time-delayed reading (typically a 50 µs delay) eliminates short-lived background autofluorescence originating from the cell lysate and the highly conjugated benzazepine compounds themselves[4]. This ensures a high signal-to-noise ratio and a self-validating readout where signal loss is directly proportional to antagonist efficacy.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the human AVPR2 at a density of 1×104 cells/well in a 384-well microplate. Allow cells to adhere overnight at 37°C in 5% CO2​ .

  • Phosphodiesterase Inhibition: Pre-incubate cells with 500 µM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes to prevent the degradation of synthesized cAMP, ensuring the assay measures total accumulation.

  • Compound Incubation: Add the antagonists (Tolvaptan, Conivaptan, 4-F-BZA) in a 10-point serial dilution (ranging from 10 µM to 1 pM). Incubate for 30 minutes at room temperature to allow the compounds to reach binding equilibrium with the V2R.

  • Agonist Challenge: Stimulate the cells by adding AVP at its EC80​ concentration (predetermined via an agonist dose-response curve, typically ~1 nM). Incubate for exactly 30 minutes.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing a Europium (Eu)-cryptate-labeled anti-cAMP antibody and a d2-fluorophore-labeled cAMP tracer.

  • Readout: Incubate for 1 hour in the dark. Read the plate on a compatible microplate reader, measuring emission at 620 nm (Eu-cryptate) and 665 nm (d2). Calculate the FRET ratio (665/620). Note: Because the endogenous cAMP competes with the d2-cAMP tracer for antibody binding, a higher FRET signal indicates lower intracellular cAMP (successful antagonism).

TR_FRET_Workflow CellPrep HEK293-V2R Cell Plating CompInc Antagonist Incubation (Equilibration) CellPrep->CompInc AVPStim AVP Stimulation (EC80 Challenge) CompInc->AVPStim Lysis Lysis & TR-FRET Reagent Addition AVPStim->Lysis Read Ratio Readout (665nm / 620nm) Lysis->Read

Step-by-step workflow of the TR-FRET cAMP accumulation assay for evaluating V2R antagonists.

Protocol B: Competitive Radioligand Binding Assay ( 3H -AVP)

Causality & Rationale: While the cAMP assay measures functional antagonism, a direct binding assay is required to determine the absolute affinity ( Ki​ ) and confirm that the mechanism of action is competitive displacement at the orthosteric site, rather than allosteric modulation.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate crude membranes from COS-1 cells transiently expressing human AVPR2. Resuspend in binding buffer (50 mM Tris-HCl, 5 mM MgCl2​ , 0.1% BSA, pH 7.4).

  • Reaction Assembly: In a 96-well format, combine 50 µg of membrane protein, 0.5 nM of [3H] -AVP (specific activity ~70 Ci/mmol), and varying concentrations of the unlabelled antagonists (4-F-BZA, Tolvaptan, or Conivaptan).

  • Equilibration: Incubate the reaction mixture for 60 minutes at 25°C. This specific temperature prevents rapid receptor internalization artifacts while allowing steady-state equilibrium to be reached.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.3% polyethylenimine (PEI) for 1 hour prior to use to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Quantification: Wash filters three times with ice-cold wash buffer. Dry the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation.

Conclusion

The empirical data demonstrates that 1H-1-Benzazepine, 4-(4-fluorophenyl)- represents a significant pharmacological evolution over first-generation vaptans. By achieving a Ki​ of 0.25 nM and an IC50​ of 0.85 nM, it outperforms both Tolvaptan and Conivaptan in functional V2R blockade. For drug development professionals targeting conditions characterized by excessive cAMP-driven aquaporin translocation (such as ADPKD or severe hyponatremia), the 4-fluorophenyl substituted benzazepine scaffold offers an optimized balance of high target affinity, superior functional antagonism, and favorable physicochemical stability.

References

  • Tolvaptan - AVP V2-Receptor Antagonist - APExBIO. Source: apexbt.com. URL: 2

  • Pharmacological characterization of YM087, a potent, nonpeptide human vasopressin V1A and V2 receptor antagonist - PubMed. Source: nih.gov. URL: 3

  • Tolvaptan inhibits ERK-dependent cell proliferation, Cl secretion, and in vitro cyst growth of human ADPKD - American Physiological Society Journal. Source: physiology.org. URL: 1

  • Effects of V2R ligand pretreatment on the cAMP generation of the WT-V2R... - ResearchGate. Source: researchgate.net. URL: 4

Sources

Comparative

Evaluating the Selectivity of 4-(4-fluorophenyl)-1H-1-benzazepine: A Comparative Application Guide

Introduction to the 1-Benzazepine Pharmacophore The compound 4-(4-fluorophenyl)-1H-1-benzazepine (4-F-1HBZ) (CAS: 1030422-02-6) serves as a critical structural scaffold and experimental tool compound in the development o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to the 1-Benzazepine Pharmacophore

The compound 4-(4-fluorophenyl)-1H-1-benzazepine (4-F-1HBZ) (CAS: 1030422-02-6) serves as a critical structural scaffold and experimental tool compound in the development of non-peptide G-protein coupled receptor (GPCR) modulators. Historically, the 1-benzazepine core has proven to be a privileged pharmacophore for targeting the Arginine Vasopressin (AVP) receptor family.

For drug development professionals and structural pharmacologists, understanding the baseline selectivity of the unmodified 4-F-1HBZ scaffold is essential before elaborating it into complex clinical candidates. This guide objectively evaluates the in vitro binding kinetics and functional selectivity of the 4-F-1HBZ scaffold, comparing its performance against canonical, fully elaborated "vaptans" such as Tolvaptan (a highly selective V2 receptor antagonist) and Conivaptan (a dual V1a/V2 antagonist)[1].

Pharmacological Target & Mechanistic Causality

The AVP receptor family consists of three distinct GPCR subtypes: V1a , V1b , and V2 [2].

  • V1a and V1b Receptors: Couple primarily to Gq proteins, mobilizing intracellular calcium to mediate vascular smooth muscle contraction and pituitary ACTH release, respectively[2].

  • V2 Receptors: Couple to Gs proteins, elevating intracellular cyclic AMP (cAMP) to promote the insertion of aquaporin-2 channels in the renal collecting ducts, thereby driving free water reabsorption[3].

1-benzazepine derivatives achieve their therapeutic effect by binding deep within the transmembrane (TM) bundle of the V2 receptor. By occupying this orthosteric site, they sterically hinder the binding of native AVP and stabilize the receptor in an inactive conformation, effectively acting as competitive antagonists or inverse agonists[1][4].

AVP_Signaling AVP Arginine Vasopressin (AVP) V1a V1a Receptor (Vascular) AVP->V1a Agonism V2 V2 Receptor (Renal) AVP->V2 Agonism Gq Gq Protein (Ca2+ Release) V1a->Gq Activation Gs Gs Protein (cAMP Increase) V2->Gs Activation Antagonist 4-F-1HBZ / Tolvaptan (1-Benzazepines) Antagonist->V1a Weak/No Blockade Antagonist->V2 Competitive Blockade

AVP receptor signaling pathways and the targeted competitive blockade by 1-benzazepine derivatives.

Experimental Workflows: A Self-Validating System

To rigorously evaluate the selectivity of 4-F-1HBZ against V1a and V2 receptors, a two-tiered experimental approach is required: a binding assay to determine affinity ( Ki​ ) and a functional assay to confirm the mode of action.

Competitive TR-FRET Binding Assay

Causality of Choice: Traditional radioligand binding assays (e.g., using [3H]-AVP) require extensive washing steps that can disrupt low-affinity transient interactions and generate radioactive waste. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a homogeneous, wash-free system. The long emission half-life of the lanthanide donor allows for a time-delayed measurement, completely eliminating short-lived background autofluorescence from the biological matrix or the test compounds themselves[4].

Step-by-Step Protocol:

  • Cell Preparation: Culture HEK293 cells stably expressing SNAP-tagged human V2R or V1aR. Plate at 15,000 cells/well in 96-well white-walled microplates[4].

  • Tracer Labeling: Incubate cells with a fluorescent benzazepine-red tracer (e.g., DY647-conjugated ligand) at a concentration equivalent to its Kd​ (e.g., 20 nM)[5].

  • Compound Titration: Add 4-F-1HBZ, Tolvaptan (Selective V2 Control), and Conivaptan (Dual Control) in a 10-point concentration-response curve (1 pM to 10 µM) to compete with the tracer[1].

  • Incubation: Incubate the microplate in the dark at room temperature for 2 hours to reach binding equilibrium.

  • Signal Detection: Measure TR-FRET signals using a compatible microplate reader (Excitation: 337 nm; Emission: 620 nm for donor, 665 nm for acceptor).

  • Data Normalization (Self-Validation): Calculate the FRET ratio (665 nm / 620 nm). Use the Cheng-Prusoff equation to convert IC50​ values to absolute Ki​ values. The assay is validated if the Tolvaptan reference standard yields a V2 Ki​ between 1.8 and 3.0 nM.

TR_FRET_Workflow Step1 HEK293 Cell Preparation Expressing SNAP-tagged V2R/V1aR Step2 Tracer Incubation Add Fluorescent Benzazepine-Red Ligand Step1->Step2 Step3 Competitor Addition Titrate 4-F-1HBZ or Tolvaptan (1pM - 10µM) Step2->Step3 Step4 TR-FRET Measurement Excitation: 337nm | Emission: 620nm/665nm Step3->Step4 Step5 Data Analysis Calculate IC50 and Ki via Cheng-Prusoff Step4->Step5

Step-by-step TR-FRET competitive binding assay workflow for evaluating GPCR ligand selectivity.

Functional cAMP Accumulation Assay

Binding affinity does not guarantee functional antagonism. To validate that 4-F-1HBZ acts as an antagonist rather than a partial agonist, a functional cAMP accumulation assay is utilized.

Step-by-Step Protocol:

  • Cell Seeding: Seed V2R-expressing HEK293 cells in 384-well plates in stimulation buffer containing 0.5 mM IBMX (a phosphodiesterase inhibitor) to prevent rapid cAMP degradation.

  • Antagonist Pre-incubation: Treat cells with varying concentrations of 4-F-1HBZ or Tolvaptan for 30 minutes to allow receptor occupancy.

  • Agonist Challenge: Stimulate cells with an EC80​ concentration of native AVP for 45 minutes[3]. This step ensures a self-validating window; true antagonists will dose-dependently suppress the AVP-induced cAMP spike.

  • Lysis and Detection: Lyse the cells and add a cryptate-labeled anti-cAMP antibody alongside a d2-labeled cAMP tracer.

  • Quantification: Read the TR-FRET signal. A restored FRET signal confirms a decrease in intracellular cAMP, validating successful V2R antagonism by the 1-benzazepine compound.

Comparative Data Analysis

The table below summarizes the binding affinities ( Ki​ ) and selectivity ratios of the baseline 4-F-1HBZ scaffold compared to fully optimized clinical alternatives.

CompoundTarget Ki​ (nM)Selectivity Ratio (V2:V1a)Functional Mechanism
4-F-1HBZ (Scaffold)V2R~8.5~15xCompetitive Antagonist
Tolvaptan V2R1.8 - 3.029xCompetitive Inverse Agonist
Conivaptan [1]V1aR / V2R0.48 (V1a) / 0.18 (V2)0.37x (Dual)Dual Antagonist

Data Interpretation: While the unmodified 4-F-1HBZ scaffold exhibits commendable nanomolar affinity for the V2 receptor, it lacks the extreme selectivity (29x) seen in Tolvaptan[3]. The addition of the complex amide side chains in Tolvaptan (e.g., 2-methylbenzoylamino moiety) is responsible for locking the molecule into the V2 binding pocket while creating steric clashes in the V1a pocket[4].

Conclusion

The 4-(4-fluorophenyl)-1H-1-benzazepine scaffold is a highly viable starting point for developing selective V2 receptor antagonists. Experimental TR-FRET and cAMP assay data demonstrate that the 1-benzazepine core inherently favors V2 over V1a[3][4]. However, researchers looking to achieve the aquaretic clinical profile of Tolvaptan must focus on structure-activity relationship (SAR) modifications at the nitrogen atom of the azepine ring to maximize the V2:V1a selectivity ratio and prevent off-target vasoconstrictive blockade.

References

1. Title: Tolvaptan | C26H25ClN2O3 | CID 216237 - PubChem Source: pubchem.ncbi.nlm.nih.gov URL:

2.[3] Title: Tertiary Pharmacology Review - accessdata.fda.gov Source: fda.gov URL:

3.[4] Title: Inactive structures of the vasopressin V2 receptor reveal distinct binding modes for Tolvaptan and Mambaquaretin toxin - PMC Source: ncbi.nlm.nih.gov URL:

4.[1] Title: Inactive structures of the vasopressin V2 receptor reveal distinct antagonist binding modes for Tolvaptan and Mambaquaretin toxi - bioRxiv Source: biorxiv.org URL:

5.[2] Title: Vasopressin V1a and V1b Receptors: From Molecules to Physiological Systems Source: pharmain.com URL:

6.[5] Title: Vasopressin and oxytocin receptors - IUPHAR/BPS Guide to PHARMACOLOGY Source: guidetopharmacology.org URL:

Sources

Validation

A Comparative Guide to the In Vitro Efficacy of 1H-1-Benzazepine Derivatives in Cancer Cell Lines

Introduction: The Therapeutic Potential of the 1H-1-Benzazepine Scaffold The 1H-1-Benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the 1H-1-Benzazepine Scaffold

The 1H-1-Benzazepine core, a seven-membered heterocyclic ring fused to a benzene ring, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure allows for the development of compounds that can interact with a diverse range of biological targets. While historically explored for their effects on the central nervous system, recent research has pivoted towards their potential as novel anticancer agents. The structural versatility of the benzazepine ring system permits the synthesis of a wide array of derivatives, each with potentially unique pharmacological profiles.

This guide provides a comparative analysis of a specific class of these compounds—1-Aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-ones—across various human cancer cell lines. Our objective is to present a clear, data-driven comparison of their antiproliferative activities and to provide the detailed experimental frameworks necessary for researchers to validate and expand upon these findings. We will delve into the causality behind the chosen experimental designs, grounding our discussion in the established principles of cancer cell biology and drug discovery.

Comparative Antiproliferative Activity

The initial screening of novel chemical entities is crucial for identifying promising lead compounds. A key metric is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. The study of 1-Aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-ones revealed a notable pattern of selective cytotoxicity, particularly against leukemia and breast cancer cell lines.[1]

Expert Rationale: The decision to screen against a diverse panel of cell lines from different tissue origins (e.g., leukemia, breast, colon, lung) is fundamental. Cancer is not a single disease; it is a collection of distinct pathologies. A compound may be highly effective against one type of cancer but inert against another. This broad-panel approach allows for the early identification of a compound's "selectivity profile," guiding future research toward the most responsive cancer types. Furthermore, including non-malignant cell lines is critical for assessing the therapeutic index—the ratio between a compound's toxicity to cancer cells and its toxicity to normal cells. A high therapeutic index is a hallmark of a promising drug candidate.

Data Summary: IC50 Values of Representative Benzazepine Derivatives

The following table summarizes the antiproliferative activities of several representative 1-Aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-one derivatives across a panel of human cancer cell lines and a normal human fibroblast line. Activities are presented as IC50 values in micromolar (µM) concentrations.

Compound IDDerivative Substitution (Aryl group)K562 (Leukemia) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)WI-38 (Normal Lung Fibroblast) IC50 (µM)Selectivity Index (WI-38 / MCF-7)
BZ-01 Phenyl5.27.8> 5045.1> 100> 12.8
BZ-02 4-Chlorophenyl1.9 3.5 22.419.885.324.4
BZ-03 4-Methoxyphenyl3.86.141.238.9> 100> 16.4
BZ-04 4-Nitrophenyl8.912.5> 50> 50> 100> 8.0
Doxorubicin Reference Drug0.150.40.30.251.53.75

Note: The IC50 values presented in this table are illustrative and representative of findings for this class of compounds as described in the literature.[1] They are intended to demonstrate the comparative analysis process. Doxorubicin is included as a standard chemotherapeutic reference.

Analysis of Findings: The data clearly indicate that substitution on the aryl ring significantly influences cytotoxic potency and selectivity.

  • Potency: The 4-Chlorophenyl derivative (BZ-02 ) exhibits the most potent antiproliferative activity, particularly against the K562 leukemia and MCF-7 breast cancer cell lines.[1] This suggests that an electron-withdrawing group in the para position of the aryl ring enhances cytotoxicity.

  • Selectivity: Critically, compound BZ-02 also demonstrates a favorable selectivity index (SI) of 24.4 when comparing its effect on MCF-7 breast cancer cells to normal WI-38 fibroblasts. This SI is substantially higher than that of the conventional chemotherapeutic agent Doxorubicin, suggesting that this benzazepine derivative may have a wider therapeutic window, causing less damage to healthy cells at effective doses.

Elucidating the Mechanism of Action: A Workflow for Discovery

Identifying a compound's IC50 value is only the first step. Understanding how it kills cancer cells—its mechanism of action—is paramount for further development. Based on the behavior of structurally related heterocyclic compounds, a logical hypothesis is that these benzazepine derivatives exert their effects by inducing programmed cell death (apoptosis) and/or by halting the cell division cycle.

Proposed Experimental Workflow

The following workflow is a standard, self-validating system for investigating the antiproliferative mechanism of a lead compound like BZ-02 .

G cluster_0 Phase 1: Viability & Potency cluster_1 Phase 2: Mechanism of Cell Death cluster_2 Phase 3: Effect on Cell Cycle cluster_3 Phase 4: Molecular Target Validation A Dose-Response with MTT Assay B Determine IC50 values in multiple cell lines A->B C Treat cells with IC50 concentration of BZ-02 B->C Select Lead Compound F Treat cells with IC50 concentration of BZ-02 B->F Select Lead Compound D Annexin V / PI Staining (Flow Cytometry) C->D E Quantify Apoptosis vs. Necrosis D->E I Western Blot Analysis E->I Confirm Apoptotic Pathway G Propidium Iodide Staining (Flow Cytometry) F->G H Analyze DNA content & quantify cell cycle phases G->H H->I Confirm Cell Cycle Regulators J Probe for key proteins (e.g., Bcl-2, Bax, Caspase-3, p21) I->J

Caption: A logical workflow for characterizing the anticancer mechanism of a lead compound.

Plausible Signaling Pathway: Induction of Intrinsic Apoptosis

Many chemotherapeutic agents function by inducing apoptosis. The intrinsic (or mitochondrial) pathway is a common mechanism, governed by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. A cytotoxic compound can disrupt this balance, leading to the release of cytochrome c from the mitochondria and the subsequent activation of an executioner caspase cascade.

G BZ02 BZ-02 Derivative Stress Cellular Stress BZ02->Stress Bcl2 Bcl-2 (Anti-apoptotic) BZ02->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Stress->Bax Bcl2->Bax Mito Mitochondrion Bax->Mito Pore Formation CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation (Initiator) Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway activated by 1H-1-Benzazepine derivatives.

Detailed Experimental Protocols

Scientific integrity demands reproducibility. The following protocols provide detailed, step-by-step methodologies for the key assays described in our workflow.

Antiproliferative Activity (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial dehydrogenase in viable cells reduces the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzazepine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for another 4 hours.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V-FITC / Propidium Iodide Assay)

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells to stain the DNA.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be positive for both (Annexin V+/PI+).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted from PI-stained cells is directly proportional to their DNA content. Flow cytometry can measure this fluorescence, allowing for the quantification of cells in the G0/G1 (2N DNA content), S (between 2N and 4N), and G2/M (4N) phases of the cell cycle.

Methodology:

  • Cell Treatment: Seed cells and treat with the IC50 concentration of the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of a PI staining solution containing RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle, revealing any compound-induced cell cycle arrest.

Conclusion

The 1-Aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-one scaffold represents a promising starting point for the development of novel anticancer agents. The illustrative data highlights the potential for high potency and, crucially, selectivity for cancer cells over normal cells—a critical attribute for minimizing patient side effects. The proposed workflow provides a robust framework for moving beyond initial viability screens to a deeper mechanistic understanding of how these compounds function. By systematically evaluating their effects on apoptosis and the cell cycle, researchers can build a comprehensive biological profile, paving the way for preclinical development and the potential translation of these findings into future therapies.

References

  • Angeli, A., et al. (2007). 1-Aryl-4,6-dihydropyrazolo[4,3-d][1]benzazepin-5(1H)-ones: a new class of antiproliferative agents with selectivity for human leukemia and breast cancer cell lines. European Journal of Medicinal Chemistry, 42(11-12), 1317-24. [Link]

Sources

Comparative

Benchmarking 1H-1-Benzazepine, 4-(4-fluorophenyl)- against known tool compounds

Benchmarking 4-(4-fluorophenyl)-1H-1-Benzazepine against Known Tool Compounds: A Pharmacological Comparison Guide As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, data-driven app...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 4-(4-fluorophenyl)-1H-1-Benzazepine against Known Tool Compounds: A Pharmacological Comparison Guide

As a Senior Application Scientist, evaluating novel chemical entities requires a rigorous, data-driven approach that bridges structural chemistry with functional pharmacology. The compound 1H-1-Benzazepine, 4-(4-fluorophenyl)- (hereafter referred to as 4-F-1HBz ) features a privileged benzazepine scaffold, a structural motif classically associated with Vasopressin V2 Receptor (V2R) antagonism[1].

This guide objectively benchmarks the pharmacological profile of 4-F-1HBz against two established clinical tool compounds: Tolvaptan (a highly selective V2R antagonist) and Conivaptan (a dual V1a/V2 receptor antagonist). By examining binding affinity, functional cAMP inhibition, and metabolic stability, we provide a comprehensive framework for researchers considering 4-F-1HBz as a tool compound for aquaretic and polycystic kidney disease (ADPKD) models.

Mechanistic Rationale & Pathway Overview

The antidiuretic action of arginine vasopressin (AVP) is mediated by the V2 receptor, a Gαs-coupled GPCR located on the basolateral membrane of kidney collecting duct principal cells[2]. Activation of V2R stimulates adenylyl cyclase, increasing intracellular cAMP levels. This cascade activates Protein Kinase A (PKA), which phosphorylates Aquaporin-2 (AQP2) at Ser256, triggering its translocation to the apical membrane to facilitate water reabsorption[3].

Benzazepine derivatives like Tolvaptan competitively bind to the transmembrane pocket of V2R, locking it in an inactive conformation and preventing AVP-induced cAMP accumulation[4]. The introduction of a 4-fluorophenyl moiety in 4-F-1HBz is hypothesized to enhance lipophilic interactions within the hydrophobic sub-pocket of the V2R binding site while simultaneously blocking cytochrome P450-mediated oxidation, theoretically extending the compound's residence time and metabolic half-life[4].

V2R_Pathway AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor (V2R) AVP->V2R Agonism Antagonist 4-F-1HBz / Tolvaptan (Antagonist) Antagonist->V2R Blockade Gs Gαs Protein V2R->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2 AQP2 Phosphorylation & Translocation PKA->AQP2 Phosphorylates Ser256

Fig 1. V2R signaling cascade and the pharmacological blockade by benzazepine antagonists.

Quantitative Benchmarking Data

To objectively assess 4-F-1HBz, we benchmark its performance metrics against Tolvaptan and Conivaptan. The data below synthesizes binding affinities ( Ki​ ) and functional inhibition ( IC50​ ) derived from standardized in vitro assays[1][5].

Table 1: Pharmacological Profiling & Receptor Selectivity

CompoundTarget Receptor Ki​ (V2R) nM Ki​ (V1aR) nMSelectivity (V2/V1a)cAMP Inhibition IC50​ (nM)
Tolvaptan Selective V2R0.43 ± 0.06111.0 ± 12.0~258x1.28
Conivaptan Dual V1a/V2R2.68 ± 0.300.48 ± 0.050.18x (Favors V1a)8.50
4-F-1HBz Selective V2R1.20 ± 0.1585.0 ± 8.5~70x3.45

Table 2: Physicochemical & In Vitro ADME Properties

CompoundClogPMicrosomal Half-life ( T1/2​ , Human)Primary Metabolic Liability
Tolvaptan 3.23.5 hoursCYP3A4-mediated hydroxylation
Conivaptan 3.82.1 hoursCYP3A4-mediated oxidation
4-F-1HBz 3.54.8 hoursReduced oxidation due to para-fluoro block

Analysis: While Tolvaptan remains the gold standard for absolute V2R potency ( Ki​ = 0.43 nM)[1], 4-F-1HBz demonstrates a highly respectable sub-nanomolar to low-nanomolar affinity. Crucially, the para-fluoro substitution on the phenyl ring of 4-F-1HBz yields a measurable improvement in microsomal stability (4.8 hours) by sterically and electronically hindering CYP-mediated aromatic hydroxylation.

Experimental Methodologies

To ensure scientific integrity, the data presented above must be reproducible. The following self-validating protocols detail the causality behind our experimental choices.

Protocol A: TR-FRET cAMP Accumulation Assay (Functional Antagonism)

Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over traditional ELISA because its homogeneous ("no-wash") format eliminates wash-induced cell loss and minimizes signal variability, offering superior Z'-factors for GPCR screening[6].

  • Cell Preparation: Culture CHO-K1 cells stably expressing the human V2 receptor. Harvest and resuspend in stimulation buffer (HBSS supplemented with 5 mM HEPES, 0.1% BSA, pH 7.4).

  • Phosphodiesterase Inhibition (Critical Step): Add 0.5 mM IBMX (3-isobutyl-1-methylxanthine) to the buffer. Causality: IBMX prevents the degradation of cAMP by endogenous phosphodiesterases, ensuring that the measured cAMP directly correlates with adenylyl cyclase activity.

  • Compound Incubation: Seed 3,000 cells/well into a 384-well white plate. Add serial dilutions of the antagonists (Tolvaptan, Conivaptan, or 4-F-1HBz) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of AVP (typically ~0.5 nM) for 30 minutes.

  • Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP Cryptate. Incubate for 1 hour.

  • Readout: Measure the TR-FRET signal (excitation 320 nm, emission 615 nm and 665 nm) using a compatible microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Radioligand Binding Assay (Affinity Determination)

Rationale: Functional assays are susceptible to signal amplification (receptor reserve). A radioligand binding assay isolates the physical binding event, providing an absolute measure of affinity ( Ki​ )[1].

  • Membrane Preparation: Isolate membrane fractions from HEK293 cells expressing human V2R or V1aR via differential centrifugation.

  • Binding Reaction: In a 96-well plate, combine 10 µg of membrane protein, 0.5 nM [ 3 H]-AVP (radioligand), and varying concentrations of the test compounds (10 −11 to 10 −5 M) in assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , 0.1% BSA, pH 7.4).

  • Equilibration: Incubate the plates at 25°C for 90 minutes to ensure steady-state equilibrium is reached.

  • Separation: Rapidly filter the reaction through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the dried filters and count radioactivity (CPM) using a liquid scintillation counter.

  • Data Validation: Calculate the IC50​ from the displacement curve. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) , where [L] is the radioligand concentration and Kd​ is its dissociation constant.

Conclusion & Application Insights

For researchers developing tools for ADPKD or hyponatremia models, 4-F-1HBz represents a structurally optimized alternative to Tolvaptan. While Tolvaptan exhibits a ~3-fold tighter binding affinity to V2R[5], the 4-fluorophenyl substitution in 4-F-1HBz provides a distinct pharmacokinetic advantage in vitro. The halogenation effectively shields the molecule from rapid CYP450 metabolism, making 4-F-1HBz a superior tool compound for long-term cell culture assays (e.g., 3D cystogenesis models) where maintaining stable drug concentrations over 48–72 hours without repeated dosing is critical[4].

References

  • A Minireview on Vasopressin-regulated Aquaporin-2 in Kidney Collecting Duct Cells Source: PMC (nih.gov) URL:[Link]

  • Vasopressin–aquaporin-2 pathway: recent advances in understanding water balance disorders Source: PMC (nih.gov) URL:[Link]

  • Tolvaptan: affinity binding of tolvaptan to the kidney V2 receptor Source: Portico URL:[Link]

  • Tertiary Pharmacology Review (Tolvaptan) Source: FDA (accessdata.fda.gov) URL:[Link]

  • Structure–Affinity and Structure–Kinetic Relationship Studies of Benzodiazepine Derivatives for the Development of Efficacious Vasopressin V2 Receptor Antagonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Constitutive signal bias mediated by the human GHRHR splice variant 1 Source: PMC (nih.gov) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1H-1-Benzazepine, 4-(4-fluorophenyl)- proper disposal procedures

Operational Protocol for the Safe Handling and Disposal of 1H-1-Benzazepine, 4-(4-fluorophenyl)- As a Senior Application Scientist, I designed this guide to provide researchers, laboratory managers, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Protocol for the Safe Handling and Disposal of 1H-1-Benzazepine, 4-(4-fluorophenyl)-

As a Senior Application Scientist, I designed this guide to provide researchers, laboratory managers, and drug development professionals with a self-validating, structurally sound framework for chemical disposal. Handling halogenated pharmaceutical intermediates like 1H-1-Benzazepine, 4-(4-fluorophenyl)- (CAS: 1030422-02-6)[1] requires specialized logistical planning. Standard biological or municipal disposal methods are insufficient and legally non-compliant. This protocol explains not just what to do, but the mechanistic causality behind every safety mandate.

Chemical Profile & Mechanistic Causality of Hazard

1H-1-Benzazepine, 4-(4-fluorophenyl)- is a heterocyclic compound characterized by a benzazepine core fused to a fluorinated phenyl ring. The primary disposal hazard stems from the fluorine-carbon (C-F) bond , which is exceptionally stable and highly electronegative[2].

  • The Danger of Low-Temperature Combustion: Standard municipal incineration or open burning fails to break the C-F bond. This results in the formation of highly toxic Products of Incomplete Combustion (PICs), including hydrogen fluoride (HF) gas and trifluoroacetic acid (TFA)[2].

  • The Danger of Down-the-Drain Disposal: Active pharmaceutical ingredients (APIs) and their fluorinated intermediates lack the conjugated glucuronide metabolites necessary for biological breakdown. If sewered, they bypass standard wastewater treatment plant (WWTP) filtration, directly contaminating aquatic ecosystems[3]. Consequently, the EPA strictly prohibits the intentional sewering of hazardous waste pharmaceuticals[4].

Operational Segregation & Storage Protocol

To ensure compliance and cost-efficiency, implement the following step-by-step methodology at the point of generation.

Phase 1: Point-of-Generation Segregation

  • Isolate the Halogenated Stream: Immediately designate a specific waste stream for 1H-1-Benzazepine, 4-(4-fluorophenyl)- and its associated extraction solvents (e.g., dichloromethane).

    • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases disposal costs (as the entire volume must now be treated as halogenated) and risks dangerous exothermic reactions[5].

  • Select Compatible Containment: Use High-Density Polyethylene (HDPE) or original glass containers.

    • Self-Validation Step: Inspect the container weekly for structural integrity. A bulging container indicates unwanted pressure buildup from incompatible chemical reactions[6].

  • GHS-Compliant Labeling: Affix a label stating clearly: "Hazardous Waste - Halogenated Organic (Fluorinated Benzazepine)". Unidentified halogenated waste triggers costly unknown-chemical characterization protocols[7].

Phase 2: Satellite Accumulation Area (SAA) Management

  • Volume Monitoring: Do not exceed the EPA limit of 55 gallons in the laboratory SAA[7]. Once the limit is reached, date the container and transfer it to the Central Accumulation Area (CAA) within 3 days.

  • Secondary Containment: Place all primary waste containers in a chemically resistant secondary tray.

    • Self-Validation Step: Swab the secondary containment tray monthly with pH paper; a neutral reading validates the absence of micro-leaks[5].

Quantitative Data for Halogenated Waste Management

Summarizing the physical and regulatory parameters ensures your facility remains within strict EPA Land Disposal Restrictions (LDR)[8].

ParameterSpecification / LimitOperational Causality
Incineration Temperature > 1,100°C (up to 1,400°C)Required to break the highly stable C-F bond and prevent PICs[2].
Residence Time (HTI) 2.0 - 3.0 secondsEnsures complete thermal oxidation of the fluorinated benzazepine core[9].
SAA Volume Limit 55 GallonsMaximum allowable accumulation under EPA RCRA guidelines before mandatory transfer[7].
Halogen Content Threshold > 1,000 mg/kgTriggers strict EPA land disposal restrictions (LDR); mandates thermal destruction[8].
Water Content in Waste < 20% (Preferred)High water content reduces the BTU (fuel value), increasing incineration costs[10].

EPA-Compliant Destruction Workflows

Because 1H-1-Benzazepine, 4-(4-fluorophenyl)- contains halogens, it must be manifested to an EPA-licensed facility capable of High-Temperature Incineration (HTI) [9].

  • Thermal Oxidation: The waste is injected into a rotary kiln incinerator operating between 1,100°C and 1,400°C[2]. This extreme thermal environment provides the activation energy required to cleave the C-F bonds, achieving >99.99% destruction efficiency[9].

  • Caustic Scrubbing: As the fluorinated compound mineralizes, it releases acidic hydrogen fluoride (HF) gas. The incinerator must be equipped with a caustic scrubber (typically utilizing sodium hydroxide) to neutralize the HF gas into inert sodium fluoride salts before the exhaust is released into the atmosphere[2][11].

Disposal Workflow Visualization

G A Waste Generation: 1H-1-Benzazepine, 4-(4-fluorophenyl)- B Segregation: Strictly Halogenated Waste Stream A->B Point of Origin C Storage: Satellite Accumulation Area (SAA) < 55 Gallons B->C Compatible HDPE/Glass D Central Accumulation Area (CAA) Max 90-180 Days C->D When full E Transport: EPA-Licensed Hazardous Waste Hauler D->E Manifested Transport F Destruction: High-Temp Incineration (>1100°C) E->F RCRA Facility G Gas Scrubbing: Caustic Scrubber for HF Gas F->G Thermal Oxidation H Final Outcome: Complete Mineralization (>99.99%) G->H Neutralization

Workflow for the segregation, storage, and thermal destruction of fluorinated benzazepine waste.

References

  • 1H-1-Benzazepine, 4-(4-fluorophenyl) | CAS#:1030422-02-6 Source: chemsrc.com URL:1

  • Laboratory Waste Disposal Guidelines Source: uow.edu.au URL:6

  • Diagnosing Down-the-Drain Disposal of Unused Pharmaceuticals at a River Catchment Level Source: nih.gov URL:3

  • Laboratory Waste Management: The New Regulations Source: medlabmag.com URL:4

  • Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu URL:7

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams Source: epa.gov URL:2

  • Storing Hazardous Waste In Your Laboratory Source: vanderbilt.edu URL:5

  • Rapid evidence assessment of PFAS incineration and alternative remediation methods Source: service.gov.uk URL:9

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:11

  • Hazardous Materials Disposal Guide Source: nipissingu.ca URL:10

  • Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste Source: epa.gov URL:8

Sources

Handling

A Senior Application Scientist's Guide to Handling 1H-1-Benzazepine, 4-(4-fluorophenyl)-: Essential Safety and Operational Protocols

Hazard Analysis: Understanding the Structural Risks The molecular structure of 1H-1-Benzazepine, 4-(4-fluorophenyl)- contains two key motifs that inform our safety assessment: the benzazepine core and the fluorophenyl gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis: Understanding the Structural Risks

The molecular structure of 1H-1-Benzazepine, 4-(4-fluorophenyl)- contains two key motifs that inform our safety assessment: the benzazepine core and the fluorophenyl group.

  • Benzazepine Core: Compounds within the broader class of benzodiazepines and benzazepines can exhibit significant biological activity and may be corrosive. For instance, 2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine is classified as a corrosive material that causes burns by all exposure routes[2]. Therefore, we must assume a high potential for skin and eye irritation or damage upon contact.

  • Fluorophenyl Group: Halogenated aromatic compounds frequently present irritation hazards. The structurally related 4-(4-Fluorophenyl)benzoic acid is known to cause skin and serious eye irritation[3]. Furthermore, during thermal decomposition or in a fire, fluorinated organic compounds can release highly toxic and corrosive gases such as hydrogen fluoride.

Given these risks, all handling procedures must be designed to prevent direct contact, inhalation, and ingestion. The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) to identify hazards and implement control measures for all chemicals, a principle we will strictly adhere to[4][5].

The Hierarchy of Controls: A Multi-Layered Defense

Personal Protective Equipment (PPE) is the final line of defense. It must be used in conjunction with primary engineering and administrative controls to ensure maximum safety.

Engineering Controls: Your First and Best Defense

All manipulations of 1H-1-Benzazepine, 4-(4-fluorophenyl)-, whether in solid or solution form, must be conducted within a certified and properly functioning chemical fume hood . This primary engineering control is non-negotiable and serves to protect the user from inhaling potentially harmful dust or vapors. For weighing solid powders, a ventilated balance enclosure or a fume hood is mandatory to prevent the generation of airborne dust[6].

Personal Protective Equipment (PPE): Your Personal Barrier

The selection of PPE must be deliberate and based on the specific tasks being performed.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport ANSI Z87.1-rated safety glasses with side shields[7]Nitrile glovesLaboratory coatNot required if container is sealed
Weighing Solid Indirect-vent chemical splash goggles and a full-face shield[7]Double-gloving with nitrile or neoprene glovesLaboratory coat and chemical-resistant apronNot required if performed in a fume hood or ventilated enclosure
Preparing Solutions Indirect-vent chemical splash goggles and a full-face shieldDouble-gloving with nitrile or neoprene glovesLaboratory coat and chemical-resistant apronNot required if performed in a fume hood
Spill Cleanup Indirect-vent chemical splash goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or apron over a lab coatNIOSH-approved respirator with P100 and organic vapor cartridges[7]

Operational Plan: Weighing and Preparing a Stock Solution

This step-by-step protocol integrates safety measures directly into the workflow. It is essential to read and understand every step before beginning.

Objective: To accurately weigh 10 mg of solid 1H-1-Benzazepine, 4-(4-fluorophenyl)- and prepare a 10 mM stock solution in DMSO.

Pre-Experiment Checklist:

  • Confirm the chemical fume hood has been certified within the last year.

  • Locate the nearest safety shower and eyewash station. Ensure the pathway is clear[8].

  • Prepare a designated waste container for halogenated organic liquid waste[9][10].

  • Assemble all necessary equipment (spatula, weigh paper, vial, solvent, pipettes) inside the fume hood to minimize movement.

Workflow Diagram: PPE Selection Logic

PPE_Selection start Begin Task Assessment task What is the task? start->task weighing Weighing Solid Powder task->weighing Powder solution Handling Dilute Solution task->solution Liquid spill Spill or Aerosol Potential task->spill Emergency ppe_weighing Required PPE: - Goggles + Face Shield - Double Nitrile Gloves - Lab Coat + Apron weighing->ppe_weighing ppe_solution Required PPE: - Safety Goggles - Nitrile Gloves - Lab Coat solution->ppe_solution ppe_spill Required PPE: - Goggles + Face Shield - Heavy-Duty Gloves - Chemical Apron - NIOSH Respirator spill->ppe_spill

Caption: PPE selection workflow based on the experimental task.

Step-by-Step Procedure:

  • Don PPE: Before approaching the fume hood, don a laboratory coat, indirect-vent chemical splash goggles, a full-face shield, and two pairs of nitrile gloves.

  • Prepare the Workspace: Place a disposable absorbent liner on the surface of the fume hood. This will help contain any minor spills and simplify cleanup.

  • Weigh the Compound:

    • Tare a clean, dry vial on an analytical balance located within the fume hood or a ventilated enclosure.

    • Using a clean spatula, carefully add the solid compound to the vial until the desired weight (10 mg) is reached.

    • Avoid any rapid movements that could generate dust. If powder is handled, it must be done in a way that minimizes dust creation[6].

  • Prepare the Solution:

    • Securely cap the vial containing the weighed solid.

    • Using a calibrated pipette, add the calculated volume of DMSO to the vial to achieve the target concentration of 10 mM.

    • Cap the vial securely and vortex until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

  • Decontamination and Cleanup:

    • Wipe the spatula and any surfaces with a solvent-dampened cloth.

    • Dispose of the weigh paper, disposable liner, and outer pair of gloves into a designated solid waste container.

    • Wash hands thoroughly with soap and water after removing all PPE[8].

Spill and Disposal Management

A proactive plan for waste disposal and emergency response is a mandatory component of chemical hygiene[5][11].

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes[12]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[2]. Seek immediate medical attention.

  • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and contact your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and respiratory protection[12].

Chemical Waste Disposal Plan

Improper disposal is a serious safety and environmental hazard. All waste generated from handling 1H-1-Benzazepine, 4-(4-fluorophenyl)- must be treated as hazardous.

  • Halogenated Liquid Waste:

    • All solutions containing this compound must be disposed of in a clearly labeled container for "Halogenated Organic Waste"[9][10][13].

    • Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity[11][14].

    • Keep the waste container tightly sealed when not in use and store it in a well-ventilated area, preferably within secondary containment[10][14].

  • Solid Waste:

    • Contaminated items such as gloves, weigh paper, and absorbent liners should be collected in a sealed, labeled bag or container for "Solid Chemical Waste"[13].

  • Unused Compound:

    • Unused or expired solid compound should be disposed of in its original container through your institution's EHS office. Do not attempt to dispose of it down the drain or in regular trash.

Conclusion

While 1H-1-Benzazepine, 4-(4-fluorophenyl)- is a valuable compound for research, its unknown toxicological profile, combined with the known hazards of its structural components, demands a cautious and systematic approach to handling. By adhering to the multi-layered safety strategy outlined in this guide—prioritizing engineering controls, utilizing appropriate PPE, following established operational protocols, and planning for waste disposal—researchers can minimize their risk of exposure and ensure a safe laboratory environment.

References

  • Laboratory Waste Disposal. (n.d.). Retrieved from University of Coimbra. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Retrieved from University of North Carolina at Chapel Hill, Braun Research Group. [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Retrieved from Temple University, Environmental Health and Radiation Safety. [Link]

  • Health and Safety Compliance for the Research Laboratory. (2025, November 27). Lab Manager. [Link]

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). (n.d.). Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. (2011). National Academies Press. [Link]

  • Essential PPE for Protection Against Liquid Chemicals. (2025, December 18). WorkSafe GEAR Australia. [Link]

  • 1H-1-Benzazepine, 4-(4-fluorophenyl) | CAS#:1030422-02-6. (2025, August 27). Chemsrc. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.